PARTIALLY HYDROGENATED ROSIN
Description
Properties
CAS No. |
65997-06-0 |
|---|---|
Synonyms |
Rosin,hydrogenated; rosin,partiallyhydrogenated; RESIN CH; RESIN ROSIN, HYDROGENATED; PARTIALLY HYDROGENATED ROSIN; Colophony, hydrogenated; Einecs 266-041-3; PARTIALLY HYDROGENAT |
Origin of Product |
United States |
Chemical Synthesis, Derivatization, and Mechanistic Studies of Partially Hydrogenated Rosin
Catalytic Hydrogenation Methodologies for Rosin (B192284) Acid Conversion to Partially Hydrogenated Rosin
The conversion of rosin acids to this compound is a critical industrial process designed to improve the stability and performance of the final product. Rosin, a natural resin, is primarily composed of a mixture of isomeric tricyclic monocarboxylic acids, known as resin acids. These acids, such as abietic acid, contain conjugated double bonds that make them susceptible to oxidation, which can lead to discoloration and changes in physical properties. Catalytic hydrogenation is the principal method employed to saturate these double bonds, thereby enhancing the rosin's resistance to aging and oxidation. researchgate.net The reaction is typically performed at elevated temperatures and pressures in the presence of a catalyst. researchgate.net
The process involves the addition of hydrogen across the carbon-carbon double bonds of the resin acid molecules. The goal is often partial hydrogenation, which saturates the reactive conjugated diene system of abietic-type acids to form more stable dihydroabietic and tetrahydroabietic acids, rather than complete saturation of all double bonds. researchgate.net The choice of catalyst, reaction conditions (temperature, pressure, solvent), and reactor design are all crucial parameters that influence the rate of reaction, the degree of hydrogenation, and the selectivity towards desired products. Methodologies can be broadly categorized into heterogeneous and homogeneous catalysis systems.
Heterogeneous Catalysis in Rosin Hydrogenation Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid rosin medium), is the most common approach for rosin hydrogenation. libretexts.org This method is favored in industrial applications due to the ease of separating the catalyst from the product mixture, which allows for catalyst reuse and ensures a high-purity product. mdpi.com The actual reaction occurs at the surface of the solid catalyst. libretexts.org Various metals, both noble and non-noble, have demonstrated efficacy in catalyzing this transformation, often supported on high-surface-area materials to maximize efficiency. researchgate.netgoogle.com
Noble metals are highly effective catalysts for hydrogenation reactions due to their optimal balance of activity and selectivity. sigmaaldrich.comresearchgate.net Palladium, rhodium, and ruthenium are among the most utilized for rosin hydrogenation. google.com
Palladium (Pd) is widely regarded as one of the best and most active catalysts for the hydrogenation of rosin. researchgate.netresearchgate.net It is typically used as palladium supported on activated charcoal (Pd/C). Research has shown that Pd/C can achieve high conversion rates and selectivity under various conditions. For instance, kinetic studies on the disproportionation and hydrogenation of rosin over Pd/C have been conducted to determine activation energies for the various reaction pathways, including the hydrogenation of abietic acid. researchgate.net
Rhodium (Rh) and Ruthenium (Ru) are also potent catalysts for this process. google.com They can be used in supported forms, such as on activated charcoal, to achieve substantial degrees of hydrogenation. google.com Ruthenium, in particular, has been incorporated into novel catalyst designs, such as ultrasmall and highly monodisperse nanoparticles supported on magnetic cores (e.g., Ru/Fe3O4@C), which exhibit high activity and allow for easy magnetic separation and reuse over multiple cycles. researchgate.net
The table below, derived from patent literature, illustrates the efficacy of various noble metal catalysts in the hydrogenation of N wood rosin. google.com
| Catalyst | Catalyst Amount (wt%) | Temperature (°C) | Pressure (p.s.i.g.) | Reaction Time (hrs) | Hydrogen Absorption (%) | Product Acid Number |
| 5% Pd on Charcoal | 2.0 | 260 | 10,000 | 2.5 | 1.48 | 161 |
| 5% Rh on Charcoal | 2.0 | 260 | 10,000 | 19.0 | 1.45 | 161 |
This table is generated based on data from patent US2776276A. google.com
While noble metals are highly effective, their high cost and limited availability have driven research into more economical non-noble metal alternatives. researchgate.net Nickel-based catalysts, including Raney nickel, have emerged as viable options. researchgate.netlsu.edu
Nickel (Ni) catalysts have been developed that show good catalytic activity and product selectivity under relatively mild conditions. For example, a hollow amphiphilic nano-catalyst (Ni/CxNy@mSiO2) has been shown to effectively catalyze rosin hydrogenation in a mixed solvent system. patsnap.com Studies using nickel supported on a spent equilibrium catalyst have elucidated the complex reaction pathways, which include isomerization, hydrogenation, and dehydrogenation of various resin acids. researchgate.net Furthermore, advanced catalysts comprising ultrasmall nickel nanoparticles embedded in N-doped carbon nanospheres have demonstrated superior catalytic activity compared to commercial Pd/C catalysts at significantly lower temperatures. researchgate.net
Raney Nickel , a fine-grained, porous nickel catalyst derived from a nickel-aluminum alloy, is well-known for its high catalytic activity. wikipedia.orggrace.com Its structural and thermal stability allows for its use across a wide range of reaction conditions, including the high pressures and temperatures sometimes required for hydrogenation. wikipedia.orgpreciouscatalyst.com Raney nickel's high surface area is saturated with hydrogen during its activation, making it a ready source for hydrogenation reactions. wikipedia.org It is used in numerous industrial hydrogenation processes, and its versatility makes it suitable for the reduction of the carbon-carbon double bonds found in rosin acids. preciouscatalyst.commade-in-china.com
The following table presents data on the performance of a novel nickel-based catalyst in preparing hydrogenated rosin. patsnap.com
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (hrs) | Rosin Conversion Rate (%) | Tetrahydroabietic Acid Selectivity (%) | Dihydroabietic Acid Selectivity (%) |
| Ni/CxNy@mSiO2 | 120 | 2 | 2 | 92.09 | 61.17 | 29.09 |
| Ni/CxNy@mSiO2 | 140 | 4 | 4 | 99.15 | 60.13 | 38.87 |
This table is generated based on data from patent CN111871441B. patsnap.com
The performance of a heterogeneous catalyst is significantly influenced by the support material on which the active metal is dispersed. An ideal support should have a high surface area, appropriate pore structure, and thermal stability, and it should interact favorably with the metal particles to prevent agglomeration. mdpi.com Common supports include activated carbon, alumina, and various zeolites. researchgate.netgoogle.com
SBA-15 mesoporous silica has garnered attention as a highly effective catalyst support material due to its large surface area, highly ordered and uniform hexagonal pore structure, and thick pore walls that impart good thermal and mechanical stability. mdpi.comscielo.br These characteristics are advantageous for liquid-phase reactions like rosin hydrogenation, as the well-defined pore channels can facilitate the diffusion of bulky rosin molecules to the active catalytic sites within the pores. mdpi.com
Research has demonstrated that a palladium catalyst supported on SBA-15 (Pd/SBA-15) is more efficient for preparing hydroabietic acid from rosin than other catalysts. researchgate.net The support's structure allows for high dispersion of the metal nanoparticles, leading to increased catalytic activity. frontiersin.org The properties of SBA-15 can be further tailored by incorporating other elements (e.g., Al, Zr) into its framework, which can modify surface acidity and metal-support interactions, further enhancing catalytic performance. mdpi.com
Catalyst deactivation is a significant challenge in industrial chemical processes, leading to reduced efficiency and increased operational costs. kaust.edu.sa In rosin hydrogenation, catalysts can deactivate through several mechanisms. For noble metal catalysts like Pd/C, a primary cause of deactivation is the agglomeration of metal particles (sintering) at the high temperatures often used in the reaction. researchgate.net Coking, the deposition of carbonaceous residues on the catalyst surface, is another common deactivation pathway for Pd/C. researchgate.net For other catalysts, poisoning by impurities in the rosin feed can also block active sites and reduce performance. mdpi-res.com
The ability to regenerate a deactivated catalyst is crucial for the economic viability of the process. Several strategies have been developed to restore catalytic activity.
Oxidative Regeneration: A mild regeneration method for carbon-supported platinum and ruthenium catalysts involves controlled oxidation in air at elevated temperatures (e.g., 200 °C) followed by reduction with H2. This process can effectively remove carbon deposits and restore activity. iastate.edu
Solvent Washing and Hydrogen Treatment: For Raney nickel catalysts, deactivation can sometimes be reversed by solvent washing or sonication. However, research has shown that treatment with hydrogen is often the most effective strategy to recover the catalyst's full original activity. kaust.edu.sa
Studying the lifetime of a catalyst involves monitoring its performance over extended periods or through multiple reaction cycles. For instance, the reusability of a Ru/Fe3O4@C magnetic catalyst was demonstrated over ten consecutive runs without a significant loss in activity, highlighting its excellent stability and long lifetime. researchgate.net
Homogeneous Catalysis Approaches for Rosin Hydrogenation
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in the reaction medium. matthey.com This approach can offer advantages such as higher selectivity and milder reaction conditions because the active sites of the molecular catalyst are well-defined and uniformly accessible to the substrate molecules. sigmaaldrich.com
While less common for bulk chemical production like rosin hydrogenation due to challenges in catalyst separation and recovery, homogeneous systems have been effectively employed. rsc.org An example is the use of a thermoregulated phase-transfer catalyst system, Pd/I, where I is a phosphorus-based ligand. This system was highly efficient for the hydrogenation of rosin, achieving a product yield of nearly 100% with high selectivity towards dihydroabietic acid (45.0%) and tetrahydroabietic acid (48.2%) after 4 hours at 160 °C. A key advantage of this specific system is that the product can be easily separated, and the catalyst can be reused effectively. researchgate.net
Well-known homogeneous hydrogenation catalysts, such as Wilkinson's catalyst, a rhodium-based complex (RhCl(PPh3)3), are widely used in organic synthesis. libretexts.orgtcichemicals.com The mechanisms for homogeneous hydrogenation can vary, but often involve the oxidative addition of a hydrogen molecule to the metal center, followed by coordination of the substrate and subsequent hydrogen transfer. libretexts.org While specific applications of Wilkinson's catalyst to rosin are not extensively detailed, the principles of homogeneous catalysis suggest that such systems could be designed for the selective hydrogenation of rosin acids.
Solvent Systems and Reaction Medium Effects on Hydrogenation Selectivity
Commonly, non-reactive hydrocarbon solvents are employed to dissolve the rosin and facilitate the interaction between the resin acids, hydrogen, and the catalyst. The solvent helps to reduce the viscosity of the reaction mixture, thereby improving agitation and promoting better contact between the reactants and the catalyst surface. core.ac.uk This enhanced mass transfer can lead to higher reaction rates and a more uniform product distribution.
The polarity of the solvent can also play a role in the selectivity of the hydrogenation process. While detailed studies on a wide range of solvents for rosin hydrogenation are not extensively documented in publicly available literature, the principles of catalysis suggest that the solvent can influence the adsorption of reactants onto the catalyst surface. This, in turn, can affect which double bonds in the resin acid molecules are preferentially hydrogenated. For instance, a solvent that weakly interacts with the catalyst surface may allow for greater access of the resin acid molecules, potentially leading to a higher degree of hydrogenation.
In recent years, supercritical carbon dioxide (scCO2) has emerged as a promising green alternative to traditional organic solvents for various chemical reactions, including hydrogenations. Supercritical fluids exhibit properties of both liquids and gases; they have liquid-like densities, which allow for the dissolution of solutes, and gas-like low viscosities and high diffusivities, which facilitate mass transfer. semanticscholar.org
The use of scCO2 as a reaction medium for hydrogenation offers several advantages:
Enhanced Mass Transfer: The low viscosity and high diffusivity of scCO2 can lead to improved mass transfer of hydrogen to the catalyst surface, potentially increasing the reaction rate. semanticscholar.org
"Gas-less" Hydrogenation: Innovative approaches allow for the in-situ generation of hydrogen and CO2 mixtures from liquid precursors like formic acid, creating a safer and more controlled way to perform high-pressure hydrogenations. semanticscholar.org
Green Solvent: Carbon dioxide is non-toxic, non-flammable, and readily available. Its use avoids the environmental and health hazards associated with many organic solvents.
Easy Separation: After the reaction, the CO2 can be easily removed from the product by simple depressurization, leaving a solvent-free product.
While the application of supercritical CO2 has been more extensively studied for the esterification of rosin rsc.org, the principles of its use as a green and efficient reaction medium are directly applicable to the hydrogenation process. The ability to tune the solvent properties of scCO2 by varying pressure and temperature also offers a potential avenue for controlling the selectivity of rosin hydrogenation.
Process Parameters Optimization in this compound Synthesis
The synthesis of this compound is a multiparametric process where temperature, pressure, hydrogen partial pressure, and agitation are key variables that must be carefully controlled to achieve the desired degree of hydrogenation and product quality. mdpi.comrsc.orgscispace.commdpi.com
Temperature and pressure are two of the most critical parameters in rosin hydrogenation. The reaction is typically carried out at elevated temperatures, often in the range of 200–270 °C, to overcome the steric hindrance of the bulky tricyclic structure of the resin acids and to reduce the high viscosity of the rosin. mdpi.com Increasing the temperature generally leads to an increase in the reaction rate. However, excessively high temperatures can lead to undesirable side reactions such as decarboxylation and disproportionation, which can negatively impact the quality of the final product. scispace.com
The total pressure in the reactor, which is primarily the hydrogen pressure, also plays a crucial role. High hydrogen pressure is generally favored as it increases the concentration of dissolved hydrogen in the reaction medium, thereby promoting a higher degree of hydrogenation. mdpi.com The interplay between temperature and pressure is vital; for instance, achieving a high degree of hydrogenation to produce tetrahydroabietic acid often requires temperatures of 160-200 °C and hydrogen pressures of 6-10 MPa. researchgate.net
| Parameter | Effect on Hydrogenation | Typical Range |
| Temperature | Increases reaction rate. Too high can cause side reactions. | 200 - 270 °C mdpi.com |
| Pressure | Higher pressure increases the degree of hydrogenation. | 3 - 10 MPa researchgate.net |
The partial pressure of hydrogen is a direct measure of the concentration of hydrogen available for the reaction and thus has a significant impact on the reaction kinetics. An increase in hydrogen partial pressure generally leads to an increased rate of hydrogenation. core.ac.uk This is because a higher partial pressure results in a greater concentration of hydrogen molecules at the catalyst surface, facilitating the hydrogenation of the resin acids.
Kinetic studies on similar hydrogenation reactions have shown that the reaction order with respect to hydrogen can vary. For some systems, the initial rate of hydrogenation increases linearly with hydrogen partial pressure up to a certain point, after which the rate becomes less dependent on further pressure increases. This suggests that at higher pressures, the catalyst surface may become saturated with hydrogen, and other factors, such as the rate of diffusion of the resin acids to the catalyst, become rate-limiting.
In the context of rosin hydrogenation, maintaining an adequate hydrogen partial pressure is essential for achieving the desired level of saturation of the double bonds in the resin acid molecules. A pseudo-first-order kinetic model has been found to fit the reactivity trends of rosin hydrogenation well under certain conditions, which implies a constant concentration of hydrogen in the reaction medium or an excess of this reactant. mdpi.com
Due to the high viscosity of rosin, even at elevated temperatures, mass transfer limitations can be a significant factor in the hydrogenation process. mdpi.com Proper agitation is crucial to ensure good mixing and to minimize these limitations. In a slurry reactor, where solid catalyst particles are suspended in the liquid rosin, agitation serves several purposes:
It ensures a uniform distribution of the catalyst particles.
It promotes the dissolution of hydrogen gas into the liquid phase.
It facilitates the transport of the dissolved hydrogen and the resin acid molecules from the bulk liquid to the surface of the catalyst.
Insufficient agitation can lead to the formation of a stagnant film around the catalyst particles, creating a diffusion barrier that slows down the reaction rate. This is known as external mass transfer limitation. Studies have shown that by increasing the stirring rate, a point can be reached where the reaction rate no longer increases with agitation speed. This indicates that the external mass transfer limitations have been overcome, and the observed reaction rate is a closer representation of the intrinsic kinetics of the reaction. For example, in one study, it was found that at stirring rates above 500 rpm, external diffusion effects on rosin hydrogenation could be eliminated.
The design of the reactor and the type of agitator are therefore important considerations for ensuring efficient mass transfer and maximizing the effectiveness of the catalyst.
Reaction Kinetics and Mechanistic Pathways of Rosin Hydrogenation
The hydrogenation of rosin is a complex process involving a series of parallel and consecutive reactions. The primary components of rosin, abietic-type acids, can undergo isomerization, hydrogenation, and, to a lesser extent, dehydrogenation during the process. mdpi.commdpi.com
The generally accepted reaction pathway involves the initial isomerization of various resin acids, such as neoabietic acid and palustric acid, to the more thermodynamically stable abietic acid. scispace.com Abietic acid, with its conjugated double bonds, is then the primary reactant for hydrogenation. The hydrogenation of abietic acid can proceed through a stepwise mechanism. The first step is the partial hydrogenation to form dihydroabietic acids, where one of the two double bonds is saturated. Further hydrogenation leads to the formation of tetrahydroabietic acid, a fully saturated molecule.
Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in elucidating these reaction pathways by identifying the various intermediates and products formed during the reaction. Kinetic modeling is then used to describe the rates of these different reactions. A pseudo-first-order kinetic model has been shown to effectively describe the reactivity trends of rosin hydrogenation under specific conditions. mdpi.com
The activation energies for the different steps in the reaction pathway have been determined in various studies. For example, one study reported the following activation energies for reactions over a nickel catalyst:
Neoabietic acid isomerization: 66.60 kJ mol⁻¹
Palustric acid isomerization: 58.06 kJ mol⁻¹
Abietic acid partial hydrogenation: 73.02 kJ mol⁻¹
Abietic acid hydrogenation: 86.67 kJ mol⁻¹
Pimaric acids hydrogenation: 37.60 kJ mol⁻¹ mdpi.com
These values provide insight into the relative rates of the different reactions occurring during the hydrogenation of rosin.
| Reaction | Activation Energy (kJ mol⁻¹) |
| Neoabietic acid isomerization | 66.60 mdpi.com |
| Palustric acid isomerization | 58.06 mdpi.com |
| Abietic acid partial hydrogenation | 73.02 mdpi.com |
| Abietic acid hydrogenation | 86.67 mdpi.com |
| Pimaric acids hydrogenation | 37.60 mdpi.com |
Kinetic Modeling of Hydrogenation Reactions (e.g., Pseudo-First-Order Models)
The catalytic hydrogenation of rosin is a complex process involving multiple simultaneous reactions, including isomerization, hydrogenation, and dehydrogenation. researchgate.netrsc.org Kinetic studies are essential for understanding the reaction pathways and optimizing process conditions. Research has shown that the reactivity trends of rosin hydrogenation at temperatures below 453 K can be effectively described by a pseudo-first-order kinetic model. researchgate.netrsc.org This type of model is often used in catalytic reactions where the concentration of one reactant (in this case, hydrogen) is kept in large excess, making the reaction rate appear to be dependent only on the concentration of the other reactant (the resin acids). rsc.orgmdpi.com
A power-law model has been successfully applied to determine the intrinsic kinetic parameters for the various reactions occurring during rosin hydrogenation over a nickel catalyst. rsc.org By eliminating mass transfer limitations, researchers have calculated the activation energies for the key transformation steps. researchgate.netrsc.org These findings are crucial for reactor design and for controlling the final composition of the hydrogenated product.
| Reaction | Activation Energy (Ea) in kJ mol⁻¹ |
|---|---|
| Abietic Acid (AA) Dehydrogenation | 107.42 |
| Abietic Acid (AA) Hydrogenation | 86.67 |
| Abietic Acid (AA) Partial Hydrogenation | 73.02 |
| Neoabietic Acid Isomerization | 66.60 |
| Palustric Acid Isomerization | 58.06 |
| Pimaric Acids Hydrogenation | 37.60 |
By-product Formation and Control Strategies (e.g., Dehydroabietic Acid)
During the hydrogenation of rosin, the desired saturation of double bonds competes with side reactions, most notably dehydrogenation, which leads to the formation of dehydroabietic acid (DHA). researchgate.netsciengine.com DHA is often formed through a disproportionation mechanism, where one molecule of abietic acid is hydrogenated to dihydroabietic acid while another is dehydrogenated to dehydroabietic acid. sciengine.com The formation of DHA is a key consideration, as it represents a stable aromatic structure that is resistant to further hydrogenation and can affect the final product's properties. semanticscholar.org
Control over by-product formation is achieved by carefully managing reaction conditions. Kinetic data show that the activation energy for the dehydrogenation of abietic acid to dehydroabietic acid (107.42 kJ mol⁻¹) is significantly higher than that for its partial hydrogenation (73.02 kJ mol⁻¹). researchgate.netrsc.org This suggests that conducting the reaction at lower temperatures can favor the desired hydrogenation pathway over the formation of dehydroabietic acid. Catalyst selection is also critical; palladium-on-charcoal (Pd/C) catalysts, for example, are known to promote the formation of dehydroabietic acid as the principal product during disproportionation reactions. usda.gov Therefore, choosing a catalyst with higher selectivity for hydrogenation and operating at optimized temperatures and pressures are key strategies to minimize DHA formation.
Isomerization Phenomena During Hydrogenation (e.g., Dihydropimaric/Isopimaric-type Resin Acids)
The hydrogenation process does not occur in isolation but is accompanied by significant isomerization of the various resin acids present in the starting material. mdpi.com Rosin contains several isomers of abietic acid, such as neoabietic acid and palustric acid, which are thermally unstable. semanticscholar.orgresearchgate.net During heating in the initial stages of the reaction, these isomers tend to convert into the more stable abietic acid before undergoing hydrogenation or dehydrogenation. researchgate.netsemanticscholar.org Kinetic studies have quantified the energy barriers for these isomerizations. researchgate.netrsc.org
In addition to the abietic-type acids, rosin also contains pimaric- and isopimaric-type acids. A key structural difference is that these acids possess an exocyclic vinyl group which is not part of a conjugated system. During catalytic processes like disproportionation with Pd/C, this vinyl group is readily and completely hydrogenated, leading to the formation of dihydropimaric and dihydroisopimaric (B1506342) acids. usda.gov This selective hydrogenation of the pimaric-type acids is another important transformation that occurs concurrently with the reactions of the abietic-type acids, contributing to the final composition of the this compound.
Post-Hydrogenation Derivatization of this compound for Functionalization
The carboxyl group on the resin acid molecule remains intact after hydrogenation and serves as a reactive site for further chemical modification. This allows for the post-hydrogenation derivatization of this compound to create a variety of functional materials with tailored properties. encyclopedia.pub One of the most common and industrially significant derivatization methods is esterification, which converts the carboxylic acid into an ester. encyclopedia.pubmdpi.com This modification can reduce the acidity, increase the softening point, and improve the compatibility of the rosin with various polymers. encyclopedia.pubmdpi.com The resulting esters, such as glycerol (B35011) and pentaerythritol (B129877) esters of hydrogenated rosin, are widely used as tackifiers in high-performance adhesives and in coatings. foreverest.netwssfc.com
Esterification Reactions with Polyols and Alcohols (e.g., Glycerol, Pentaerythritol, Xylitol)
The esterification of this compound is typically carried out by reacting it with polyhydric alcohols (polyols) at high temperatures. google.com Common polyols used in this process include glycerol (a triol) and pentaerythritol (a tetraol). encyclopedia.pubgoogle.com The choice of polyol significantly impacts the properties of the final rosin ester. For example, pentaerythritol esters generally exhibit higher softening points and better water and alkali resistance compared to glycerol esters. mdpi.commdpi.com
The reaction involves the condensation of the carboxylic acid group of the hydrogenated rosin with the hydroxyl groups of the polyol, releasing water as a by-product. mdpi.com The process can be controlled to produce a mixture of mono-, di-, and tri-esters (in the case of glycerol) or up to tetra-esters (with pentaerythritol). mdpi.comresearchgate.net Studies on the esterification of hydrogenated rosin with glycerol have achieved high conversion rates, reaching 95.28% under optimized conditions. researchgate.net While glycerol and pentaerythritol are the most common reactants, other polyols like xylitol (B92547) can also be used to produce esters with specific properties.
| Polyol | Chemical Structure | Resulting Ester Properties | References |
|---|---|---|---|
| Glycerol | Trihydric alcohol | Forms glycerol esters of hydrogenated rosin (gum esters); widely used as tackifiers. | mdpi.comgoogle.comresearchgate.net |
| Pentaerythritol | Tetrahydric alcohol | Produces pentaerythritol esters with high softening points, excellent stability, and resistance properties. | mdpi.comwssfc.comgoogle.com |
| Xylitol | Pentahydric alcohol | Can be used for functionalization, though less common in literature than glycerol or pentaerythritol. |
While the esterification of rosin can proceed thermally at high temperatures (250–290 °C), the reaction is often slow. mdpi.com To accelerate the reaction rate, reduce reaction times, and lower the required temperature, various catalysts are employed. doaj.org
Catalytic approaches can be broadly categorized:
Homogeneous Catalysts: Phosphinic acid (hypophosphorous acid) has been shown to act as an effective catalyst, accelerating the reaction rate between rosin and pentaerythritol at low concentrations (0.01% to less than 0.5%). google.com
Heterogeneous Catalysts: Solid acid catalysts are advantageous due to their ease of separation from the product mixture and potential for reuse. Examples include various metal oxides and zeolites such as ZnO, TiO2, Al2O3, Kaolin, and ZSM-5. doaj.orgresearchgate.net Magnetic catalysts, like Fe3O4-supported ZnO, have also been developed to overcome difficulties in catalyst recovery. researchgate.net
Green Catalytic Systems: More environmentally benign approaches have been explored. One innovative method uses subcritical CO2-enriched high-temperature compressed water (HTCW) as an in-situ acid catalyst for the esterification of hydrogenated rosin with glycerol. researchgate.net This approach enhances the reaction, inhibits side reactions like decarboxylation, and reduces the metal content in the final product. researchgate.net
Table of Compounds
| Compound Name |
|---|
| Abietic Acid |
| Dehydroabietic Acid |
| Dihydroabietic Acid |
| Dihydropimaric Acid |
| Glycerol |
| Isopimaric Acid |
| Neoabietic Acid |
| Palustric Acid |
| Pentaerythritol |
| Pimaric Acid |
| Xylitol |
Characterization of Esterified this compound Products
The characterization of esterified this compound is essential to confirm the success of the esterification reaction and to determine the physicochemical properties of the resulting products. A combination of analytical techniques is typically employed, as no single method can provide a complete profile of these complex materials, which are often classified as UVCB (substances of Unknown or Variable composition, Complex reaction products or Biological materials). h4rconsortium.com
Key analytical methods include:
Acid-Base Titration : This is a fundamental technique used to determine the acid number (or acid value) of the rosin ester. mdpi.com The acid number, typically expressed in mg KOH/g, quantifies the amount of residual carboxylic acid groups remaining after the reaction. A significant decrease in the acid number from the starting hydrogenated rosin indicates a successful esterification process. mdpi.com This method is crucial for calculating the conversion rate of the reaction. mdpi.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis is widely used to identify functional groups and confirm the chemical transformation. h4rconsortium.commdpi.com The formation of an ester is confirmed by the appearance of a characteristic C=O stretching vibration for the ester group, typically in the range of 1720-1750 cm⁻¹, and a C-O-C stretch. mdpi.commdpi.com Concurrently, the broad O-H stretching band of the original carboxylic acid group (~2500-3600 cm⁻¹) diminishes or disappears. mdpi.com
Chromatographic Techniques : Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molar mass distribution of the esterified products. researchgate.net This is particularly important for assessing the extent of reaction and the formation of mono-, di-, or higher esters when polyols like glycerol or pentaerythritol are used. mdpi.comresearchgate.net Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the composition of the initial rosin acids. researchgate.net
Mass Spectrometry (MS) : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has proven to be a useful method for analyzing rosin esters, such as pentaerythrityl hydrogenated rosinate, even within complex adhesive mixtures. researchgate.net
Physical Properties Measurement : The softening point is a critical physical property of rosin esters, often determined by the ring-and-ball method. mdpi.comsynthomer.com The softening point generally increases as the esterification reaction proceeds and more complex, higher molecular weight esters are formed. mdpi.com For instance, reacting rosin with pentaerythritol can significantly raise the softening point from around 82°C to over 100°C. mdpi.com Other properties such as color and refractive index are also evaluated. synthomer.com
Interactive Data Table: Analytical Techniques for Esterified this compound Use the filter to select a technique and view its primary purpose and key observations.
Maleation and Other Adduct Formations for Advanced Functionalization
Advanced functionalization of this compound can be achieved through adduct formation, most notably maleation (reaction with maleic anhydride) and fumaration (reaction with fumaric acid). h4rconsortium.com This process utilizes the residual unsaturation, specifically the conjugated double bonds present in some resin acid isomers that have not been fully hydrogenated. h4rconsortium.comnoviams.com
The primary reaction mechanism is a Diels-Alder reaction, where a conjugated diene (from a resin acid like levopimaric acid) reacts with a dienophile (maleic anhydride (B1165640) or fumaric acid). h4rconsortium.comgoogle.com This [4+2] cycloaddition converts a single carboxylic acid rosin molecule into a tricarboxylic acid derivative, significantly altering its chemical properties. h4rconsortium.comh4rconsortium.com
Key aspects of this functionalization include:
Reaction Conditions : The reaction is typically performed by heating the rosin with maleic anhydride at temperatures ranging from 160°C to 200°C, often under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. google.comgoogle.com
Product Composition : The resulting product, known as maleated rosin or rosin maleic anhydride adduct, is a mixture containing the newly formed tricarboxylic adduct, unreacted resin acids, and other rosin components. google.com Even under favorable conditions, a portion of the resin acids in rosin remains unreacted due to their inherent molecular structure lacking the required conjugated diene system. h4rconsortium.com
Property Modification : Maleation significantly increases the softening point and acid number of the rosin. google.com The introduction of multiple carboxylic acid groups enhances reactivity for subsequent reactions, such as esterification with polyols (e.g., glycerol, pentaerythritol) to form complex rosin adduct esters. h4rconsortium.com This process also improves the polarity and adhesive properties of the material.
While fully hydrogenated rosin is resistant to this type of modification due to the absence of double bonds, this compound retains some reactive sites, allowing for this advanced functionalization. The resulting adducts are clear sensitisers. noviams.com These maleated or fumarated rosins can be further reacted to produce salts by neutralization with bases like NaOH, KOH, or Ca(OH)₂. h4rconsortium.com
Polymerization and Oligomerization Studies Involving this compound as a Monomer or Building Block
This compound and its derivatives can serve as monomers or building blocks in the synthesis of oligomers and polymers, leveraging their bulky, rigid, hydrogenated phenanthrene (B1679779) ring structure to impart specific properties to the final polymer. researchgate.netsynthomer.com
Dimerization and Polymerization: One of the simplest forms of oligomerization is the dimerization or polymerization of rosin itself. This process involves the reaction between the double bonds of two or more rosin acid molecules, often facilitated by a catalyst. noviams.commegawidechem.com The resulting polymerized rosin, also referred to as dimerized rosin, exhibits a higher softening point, increased viscosity, and significantly greater resistance to oxidation compared to the original rosin. synthomer.commegawidechem.com After dimerization, the conjugated diene system is eliminated, which reduces susceptibility to oxidation. noviams.com
Use as a Monomer Building Block: More complex polymers can be synthesized by first converting hydrogenated rosin into a polymerizable monomer. researchgate.net The carboxylic acid group or the residual double bonds can be chemically modified to introduce polymerizable functionalities, such as vinyl or acrylic groups. google.comresearchgate.net
Research in this area has explored several pathways:
Step-Growth Polymerization : Derivatives of hydrogenated rosin containing multiple functional groups (e.g., diacids or diols) can be used in step-growth polymerizations to synthesize polyesters and polyamides. researchgate.net For example, maleated rosin adducts, with their three carboxylic acid groups, can act as cross-linking agents or monomers in polyester (B1180765) synthesis. h4rconsortium.com
Chain-Growth Polymerization : Vinyl esters derived from hydrogenated resin acids have been synthesized and subsequently copolymerized with other vinyl monomers via free-radical polymerization. google.comresearchgate.net More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed with rosin-derived monomers to create well-defined polymers. researchgate.netresearchgate.net
The incorporation of the rigid, hydrophobic structure of hydrogenated rosin into a polymer backbone can enhance properties such as thermal stability, mechanical strength, and adhesion to low-energy surfaces. google.comsynthomer.com These rosin-based polymers find potential applications in coatings, adhesives, and advanced composite materials. researchgate.netsynthomer.com
Interactive Data Table: Polymerization Approaches with this compound Use the filter to select an approach and view its description and resulting properties.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for Partially Hydrogenated Rosin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the molecular structure of partially hydrogenated rosin (B192284). It provides detailed information on the chemical environment of individual atoms, enabling the identification of isomers and the quantification of hydrogenation levels. europeanjournalofsciences.co.uknih.gov
One-dimensional ¹H (proton) and ¹³C NMR are fundamental tools for the routine analysis of rosin and its hydrogenated derivatives. ijpronline.com The degree of hydrogenation can be quantified by monitoring the change in signals corresponding to specific protons and carbons in the rosin acid structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of unmodified rosin displays characteristic signals for olefinic protons (protons attached to carbon-carbon double bonds) in the region of approximately 5.0-6.0 ppm. h4rconsortium.com During hydrogenation, these double bonds are saturated, leading to a significant decrease or complete disappearance of the signals in this region. Concurrently, there is an increase in the intensity of signals in the aliphatic region (approximately 0.8-2.5 ppm), corresponding to the newly formed C-H bonds. By integrating the signal areas of the remaining olefinic protons against the stable signals of the methyl groups, a quantitative measure of the degree of hydrogenation can be achieved. europeanjournalofsciences.co.uk
¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR spectroscopy offers a "chromatographic" separation of signals over a wide chemical shift range, making it highly suitable for analyzing complex mixtures like hydrogenated rosin. nih.gov The olefinic carbons in unmodified rosin acids typically resonate in the 120-150 ppm range. Upon hydrogenation, these signals diminish and are replaced by new signals in the aliphatic region (20-50 ppm). The large chemical shift range of ¹³C NMR is particularly sensitive to subtle changes in the molecular environment, allowing for the differentiation of various dihydro and tetrahydro resin acid isomers formed during the reaction. researchgate.netnih.gov
| Nucleus | Functional Group | Typical Chemical Shift (δ) in Unmodified Rosin (ppm) | Typical Chemical Shift (δ) in Hydrogenated Rosin (ppm) | Significance in Analysis |
|---|---|---|---|---|
| ¹H | Olefinic Protons (C=C-H) | ~5.0 - 6.0 | Diminished or Absent | Directly indicates the saturation of double bonds. Integration is used to quantify the degree of hydrogenation. |
| ¹H | ~0.8 - 2.5 | Increased Intensity | Reflects the increase in saturated C-H bonds. | |
| ¹³C | ~180 - 185 | ~180 - 185 | Remains largely unchanged and can serve as an internal reference point. | |
| ¹³C | ~120 - 150 | Diminished or Absent | Provides a clear indication of the reduction of unsaturation. | |
| ¹³C | ~15 - 60 | New signals appear, increased complexity | Confirms the formation of saturated rings and allows for isomer differentiation. |
Due to the presence of numerous structurally similar isomers, the 1D NMR spectra of partially hydrogenated rosin can exhibit significant signal overlap. wikipedia.org Two-dimensional (2D) NMR techniques are indispensable for resolving these complex spectra by spreading the signals across a second frequency dimension, revealing correlations between different nuclei. wikipedia.orghuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu In the context of hydrogenated rosin, COSY spectra help establish proton connectivity within the aliphatic spin systems of the fused ring structure, aiding in the assignment of specific dihydro and tetrahydro isomers. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D technique that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgyoutube.com This is extremely powerful for unambiguously assigning carbon signals based on their known proton assignments, or vice-versa. It effectively resolves the overlap present in the 1D spectra by creating a 2D map where each peak represents a specific C-H bond. sdsu.eduprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgprinceton.edu This technique is crucial for piecing together the complete carbon skeleton of the various isomers. For example, it can connect the methyl protons to the quaternary carbons of the ring system, providing definitive structural information that is unattainable from 1D or COSY spectra alone. sdsu.edu
While solution-state NMR provides detailed molecular-level information, solid-state NMR (SSNMR) offers valuable insights into the structure, dynamics, and morphology of this compound in its bulk, solid form. mdpi.com This is particularly relevant for understanding its properties as a resin, where intermolecular interactions and physical state are critical. SSNMR can be used to investigate the degree of mixing between the resin and other polymers in a blend, as well as to characterize the dynamic heterogeneity of the material. mdpi.com Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of carbon nuclei in the rigid components of the material, providing information on the local environment and conformation of the resin acid molecules in the solid state. Furthermore, measurements of proton spin-lattice relaxation times (T₁) can reveal information about the molecular mobility and phase behavior of the bulk resin. mdpi.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy techniques like FTIR and Raman are powerful tools for identifying functional groups and tracking chemical transformations. thermofisher.com They are complementary, as a vibrational mode may be active in one technique but not the other, providing a more complete picture of the molecular structure. gatewayanalytical.commt.com
FTIR and Raman spectra serve as molecular "fingerprints" that can be used to identify this compound and distinguish it from its unmodified precursor. h4rconsortium.comthermofisher.com The key to this analysis is the assignment of specific absorption or scattering bands to the vibrations of particular chemical bonds.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation. gatewayanalytical.com In rosin, a strong absorption band is observed around 1690-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid group. The C=C double bond stretching vibrations appear in the 1600-1650 cm⁻¹ region. During hydrogenation, the intensity of the C=C stretching band decreases significantly. The complex region below 1500 cm⁻¹, known as the fingerprint area, contains numerous bands corresponding to C-H bending and C-C stretching modes, and changes in this region can provide detailed information about the specific isomeric composition when compared with reference spectra. h4rconsortium.com
Raman Spectroscopy: This technique relies on the inelastic scattering of laser light. gatewayanalytical.com Raman spectroscopy is particularly sensitive to non-polar, homo-nuclear bonds, making it an excellent complementary technique to FTIR. gatewayanalytical.commt.com The C=C bonds in unmodified rosin give rise to strong Raman scattering peaks. The saturation of these bonds during hydrogenation leads to a marked reduction in the intensity of these peaks, providing a clear and sensitive marker for the reaction's progress.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance in Hydrogenation Analysis |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | FTIR | Generally present in both unmodified and hydrogenated rosin; indicates the presence of the acid functionality. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman | Increases in relative intensity upon hydrogenation as C=C bonds are converted to C-C and C-H bonds. |
| C=O Stretch (Carboxylic Acid) | ~1690 - 1700 | FTIR (strong), Raman (weak) | A strong, stable band confirming the presence of the carboxylic acid group throughout the process. |
| C=C Stretch (Alkene) | ~1600 - 1650 | Raman (strong), FTIR (variable) | This is the primary band used to monitor the progress of hydrogenation. Its intensity decreases as the reaction proceeds. |
| Fingerprint Region (C-H bends, C-C stretches) | < 1500 | FTIR, Raman | Complex changes in this region reflect the specific mixture of dihydro and tetrahydro isomers. Comparison with reference spectra is required for identification. h4rconsortium.com |
The terms in-situ and operando refer to the analysis of materials under relevant or actual operating reaction conditions, respectively. reddit.comnih.gov These methodologies are invaluable for monitoring the catalytic hydrogenation of rosin in real-time. By using fiber-optic probes inserted directly into the reaction vessel, FTIR or Raman spectra can be collected continuously as the reaction progresses.
This approach allows for the real-time tracking of the disappearance of reactant species (e.g., the C=C bonds of abietic-type acids) and the appearance of product species. The data obtained can be used to determine reaction kinetics, identify reaction intermediates, and optimize process parameters such as temperature, pressure, and catalyst loading. researchgate.net Operando spectroscopy takes this a step further by simultaneously measuring the catalytic activity or reaction products, providing a direct correlation between the spectroscopic data and the catalyst's performance. reddit.com This powerful approach can lead to a more profound understanding of the reaction mechanism on the catalyst surface. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Distribution and Component Identification
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, enabling the identification and quantification of components within a sample. When coupled with chromatographic separation techniques, it provides comprehensive qualitative and quantitative analysis of the complex mixtures characteristic of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of the acidic fraction of this compound. researchgate.netnih.gov Due to the low volatility of resin acids, a derivatization step, typically methylation to form more volatile methyl esters, is required before GC analysis. h4rconsortium.comeuropeanjournalofsciences.co.uk The sample is then introduced into the GC, where components are separated based on their boiling points and interactions with a capillary column. The separated components subsequently enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that acts as a chemical fingerprint.
GC-MS analysis reveals the detailed resin acid composition, allowing for the identification and quantification of various hydrogenated species. Studies have successfully identified numerous dihydroabietic-type, dihydropimaric/isopimaric-type, and tetrahydroabietic-type resin acids in this compound samples. researchgate.netresearchgate.net The dominant reaction during hydrogenation is the formation of dihydro resin acids, with tetrahydro resin acids and dehydroabietic acid as minor products. researchgate.net
Table 1: Resin Acids Identified in this compound by GC-MS
| Resin Acid Type | Specific Compounds Identified |
|---|---|
| Dihydroabietic-type | 8-abietenoic acid, 13-abietenoic acid, 13β-7-dihydroabietic acid |
| Tetrahydroabietic-type | 13β-tetrahydroabietic acid, 8α,13β-abietanoic acid |
| Dihydropimaric/isopimaric-type | 8(14)-dihydropimaric acid, 8-isopimarenoic acid |
| Other | Dehydroabietic acid |
This table presents a selection of resin acids commonly identified in GC-MS analyses of this compound. The exact composition can vary based on the hydrogenation process. researchgate.netresearchgate.net
For the characterization of high molecular weight species and polymeric esters derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an exceptionally effective technique. researchgate.netnih.gov MALDI-TOF MS is a soft ionization method that allows for the analysis of large, non-volatile molecules with minimal fragmentation. nih.gov The sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. researchgate.net The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.
This technique is particularly useful for analyzing rosin esters, such as pentaerythrityl hydrogenated rosinate, which are used as tackifiers in complex adhesive formulations. researchgate.netnih.gov MALDI-TOF MS can easily detect these high-mass compounds even within intricate mixtures containing elastomers, antioxidants, and other additives, providing clear data on their molecular weight and structure. researchgate.net
Chromatographic Separation Techniques for Complex Mixtures
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymeric materials, including the components of this compound. researchgate.netshimadzu.com GPC separates molecules based on their hydrodynamic volume, or size in solution. resolvemass.ca The stationary phase consists of a porous gel; larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. shimadzu.com
GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca The PDI is a measure of the breadth of the molecular weight distribution. A narrow peak in a GPC chromatogram indicates a narrow molecular weight distribution. shimadzu.com This information is vital for quality control, as the molecular weight distribution directly influences the physical properties of the rosin, such as its softening point and viscosity. researchgate.net
Table 2: Example GPC Data for a this compound Sample
| Parameter | Value | Description |
|---|---|---|
| Mn (Number-Average Molecular Weight) | ~310 g/mol | Represents the average molecular weight by the number of molecules. |
| Mw (Weight-Average Molecular Weight) | ~330 g/mol | Represents the average molecular weight biased towards heavier molecules. |
| PDI (Polydispersity Index) | ~1.06 | A value close to 1 indicates a relatively narrow molecular weight distribution. |
Data are illustrative and based on findings for raw hydrogenated rosin analysis. researchgate.net Actual values can vary.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the individual components in this compound. A key advantage of HPLC over GC is that it is performed at or near room temperature, which prevents the thermal isomerization of sensitive resin acids that can occur at the high temperatures used in GC. nih.gov
In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the differential partitioning of the components between the two phases. Various detectors, such as UV-Vis detectors, can be used for component identification. nih.gov
HPLC is particularly valuable for assessing the purity of the material and for separating the numerous isomers present in this compound. nih.govdcu.ie Resin acids often exist as a variety of structural and positional isomers, which can be challenging to resolve. mtc-usa.commtc-usa.com The choice of stationary phase (e.g., C18 columns) and mobile phase composition is critical for achieving successful separation of these closely related compounds. nih.govrsc.org
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Morphological and Crystallinity Studies
X-ray scattering techniques are indispensable, non-destructive methods for probing the solid-state structure of materials like this compound. X-ray Diffraction (XRD) provides information about the atomic and molecular arrangement, allowing for the distinction between ordered crystalline structures and disordered amorphous structures. drawellanalytical.commdpi.com Small-Angle X-ray Scattering (SAXS), conversely, investigates larger structural features at the nanoscale, revealing information about particle size, shape, and aggregation. rigaku.comnih.gov
Crystalline and Amorphous Domain Analysis
X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in a material. The fundamental principle relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystalline lattice, governed by Bragg's Law. utah.edu This phenomenon results in an XRD pattern with sharp, well-defined peaks at specific diffraction angles (2θ). youtube.com In contrast, amorphous materials lack long-range atomic order, causing them to scatter X-rays diffusely and produce a pattern with broad, low-intensity humps, often called "amorphous halos". drawellanalytical.comutah.edu
This compound, as a complex mixture of isomers, is typically a semi-crystalline material, possessing both ordered crystalline domains and disordered amorphous regions. drawellanalytical.com Its XRD pattern is therefore a superposition of sharp crystalline peaks on top of a broad amorphous halo. drawellanalytical.com
The percentage of crystallinity can be quantified from the XRD pattern using the integration method. utah.edu This involves separating the contributions of the crystalline peaks and the amorphous halo and calculating the ratio of the area under the crystalline peaks to the total area under the entire pattern. utah.edu
Equation for Percent Crystallinity:
% Crystallinity = [(Area of Crystalline Peaks) / (Total Area of All Peaks)] * 100 utah.edu
Table 2: Illustrative XRD Data Analysis for a Semi-Crystalline this compound Sample This table is interactive. You can sort the columns by clicking on the headers.
| Analysis Parameter | Value | Description |
|---|---|---|
| Total Scattering Area (ATotal) | 4150 units | The integrated area under the entire XRD pattern, including both crystalline and amorphous contributions. |
| Amorphous Halo Area (AAmorphous) | 3280 units | The integrated area corresponding to the broad, diffuse scattering from the disordered regions. |
| Crystalline Peak Area (ACrystalline) | 870 units | The sum of the integrated areas of the sharp Bragg peaks, calculated as ATotal - AAmorphous. |
| Percent Crystallinity | 20.96% | Calculated as (ACrystalline / ATotal) * 100, representing the fraction of ordered material. utah.edu |
Nanoscale Structural Investigations and Aggregation Phenomena
Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing material structures on a length scale from approximately 1 to 100 nanometers. nih.gov It is particularly sensitive to variations in electron density within a material, making it ideal for studying the size, shape, and spatial arrangement of nanoparticles, pores, or molecular aggregates. rigaku.comnih.gov
When applied to this compound, SAXS can provide critical insights into its nanoscale morphology. The technique can be used to determine if the rosin molecules form aggregates or clusters in the solid state and to characterize the average size and shape of these domains. The analysis of the scattered X-ray intensity as a function of the scattering vector, q, provides the structural information. mdpi.com
Table 3: Nanoscale Structural Parameters Obtainable from SAXS Analysis of this compound This table is interactive. You can sort the columns by clicking on the headers.
| Parameter | Symbol | Typical Information Derived |
|---|---|---|
| Radius of Gyration | Rg | Provides a measure of the average size of molecular aggregates or other nanoscale domains. thaiscience.info |
| Forward Scattering Intensity | I(0) | Proportional to the square of the number of electrons in the scattering particle and its concentration, related to the molecular weight of aggregates. synchrotron.org.au |
| Pair Distance Distribution Function | P(r) | Represents the distribution of distances between all pairs of electrons within the scattering domains, giving insight into their shape. nih.gov |
| Porod Invariant | Q | Related to the total volume fraction of the scattering phase. nih.gov |
Interactions and Integration of Partially Hydrogenated Rosin Within Complex Material Systems
Rheological Studies of Partially Hydrogenated Rosin (B192284) in Polymer Blends and Formulations
The incorporation of partially hydrogenated rosin into a polymer matrix acts as a modifier, altering the flow and deformation characteristics of the host material. Rheology, the study of the flow of matter, provides critical insights into these changes, which are fundamental for predicting processing behavior and end-use performance. tainstruments.com
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) behaviors. eag.comtainstruments.com When this compound is added to a polymer, the blend's response to an applied oscillatory force changes, which is quantified by parameters such as the storage modulus (G'), loss modulus (G''), and the loss factor (tan δ). tainstruments.comtainstruments.com
The storage modulus (G') represents the elastic response or the energy stored during deformation, while the loss modulus (G'') signifies the viscous response or the energy dissipated as heat. tainstruments.com Studies on block copolymers like styrene-isoprene-styrene (SIS) blended with various tackifiers, including rosin esters, show that the degree of compatibility between the rosin and the different polymer blocks influences the viscoelastic response. expresspolymlett.com For instance, if the rosin is compatible with the elastomeric midblock of a copolymer, a decrease in the storage modulus in the rubbery plateau region is often observed. expresspolymlett.com Conversely, compatibility with the rigid polystyrene end-blocks can lead to a higher storage modulus. polymer.or.kr The ratio of G'' to G', known as tan δ, provides a measure of the damping properties of the material; a higher tan δ indicates more energy dissipation. tainstruments.com The compatibility of the rosin with specific polymer phases directly impacts these viscoelastic parameters, which are crucial for applications like pressure-sensitive adhesives. expresspolymlett.compolymer.or.kr
Table 1: Effect of Tackifier Resin Type on Viscoelastic Properties of SIS Copolymer Blends (50:50 ratio)
| Tackifier Type | Storage Modulus (G') at Plateau Region | Loss Factor (tan δ) Peak Shift | Primary Polymer Block Association |
|---|---|---|---|
| This compound Ester | Moderate | Significant shift to lower temperatures | Mid-block (elastomeric) and End-block (styrenic) |
| Hydrogenated C9 Hydrocarbon Resin | Lower | Less significant shift | Primarily Mid-block (elastomeric) |
| Aromatic Resin | Higher | Varies with aromaticity | Primarily End-block (styrenic) |
This table summarizes typical trends observed in DMA studies of Styrene-Isoprene-Styrene (SIS) block copolymer blends. The specific values can vary based on the exact grade of rosin and polymer used, but the trends illustrate how compatibility with different polymer blocks affects the viscoelastic response. Data synthesized from research findings. expresspolymlett.compolymer.or.kr
The behavior of a polymer blend during processing operations like extrusion and injection molding is governed by its melt rheology. tainstruments.com The addition of this compound, which is a thermoplastic resin, can significantly alter the melt viscosity and flow characteristics of a polymer compound. synthomer.com
Research on blends of polypropylene (B1209903) (PP) and a glycerol (B35011) ester of hydrogenated rosin has demonstrated that the rosin acts as a processing aid. researchgate.netresearchgate.net As the concentration of the rosin ester increases in the blend, the melt flow index (MFI) increases exponentially. researchgate.net A higher MFI indicates lower melt viscosity and better flowability, which can lead to easier processing, lower energy consumption, and faster cycle times. Concurrently, the torque required to mix the blend during compounding decreases as the rosin content increases, further confirming the improvement in processability. researchgate.net This plasticizing effect makes this compound a valuable additive in polymer compounding to enhance manufacturing efficiency. synthomer.com
Table 2: Influence of Rosin Ester Content on the Melt Flow Index (MFI) of Polypropylene (PP) Blends
| PP Content (wt%) | Rosin Ester Content (wt%) | Melt Flow Index (g/10 min) |
|---|---|---|
| 100 | 0 | 3.5 |
| 90 | 10 | 7.8 |
| 80 | 20 | 18.5 |
| 70 | 30 | 45.2 |
| 60 | 40 | 98.1 |
| 50 | 50 | 210.0 |
This table presents data illustrating the exponential increase in the melt flow index of polypropylene as the concentration of a glycerol ester of hydrogenated rosin is increased, indicating improved processability. Data adapted from published research. researchgate.netresearchgate.net
The glass transition temperature (Tg) is a critical property of amorphous polymers and amorphous regions within semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. wiley-vch.de The addition of this compound to a polymer system can modulate the Tg, and the nature of this change serves as a key indicator of the components' miscibility. wiley-vch.denih.gov
In a miscible polymer blend, where the components are mixed on a molecular level, a single Tg is observed, typically at a temperature intermediate between the Tgs of the individual components. researchgate.net In contrast, an immiscible blend will exhibit two distinct Tgs corresponding to the two separate phases. tainstruments.comresearchgate.net For partially miscible systems, the Tgs of the phases may be shifted inward compared to the pure components, indicating some level of molecular mixing. wiley-vch.de
Studies on blends of elastomers and tackifying resins like rosin esters have shown that a significant shift in the Tg of a polymer phase upon addition of the resin indicates good compatibility. expresspolymlett.com For example, in an analysis of SIS block copolymer blends, rosin ester resins were found to associate well with the styrenic end-blocks, causing a notable decrease in the Tg of that phase. expresspolymlett.com This plasticization effect, which increases the mobility of the polymer chains, is a direct consequence of the rosin's integration into the polymer matrix. nih.gov
Interfacial Phenomena and Adhesion Mechanisms Involving this compound
Adhesion is fundamentally linked to wetting, which is the ability of a liquid to maintain contact with a solid surface. uni-stuttgart.de For an adhesive to form a strong bond, it must first adequately wet the substrate. This process is governed by the surface energies of the adhesive and the substrate. semanticscholar.org Generally, for good wetting to occur, the surface energy of the solid substrate must be higher than the surface tension of the liquid adhesive. uni-stuttgart.de
This compound is often used in adhesive formulations. mcb.co.in Rosin-based tackifiers, due to their chemical nature, can influence the surface tension of the hot-melt adhesive formulation. Their inherent polarity can enhance adhesion to low-surface-energy substrates, such as polypropylene and polyethylene (B3416737), which are notoriously difficult to bond. adhesivesmag.com Research into the wetting behavior of complex systems involves measuring contact angles of the molten formulation on various substrates. A lower contact angle indicates better wetting and a higher propensity for strong adhesive interactions. researchgate.net The strength of interaction between wetting agents and plastic surfaces depends on factors like interfacial free energy, hydrogen bond formation, and other molecular attractions. researchgate.net
The compatibility between a polymer and this compound determines the morphology and stability of the resulting blend. adhesivesmag.com this compound is known for its broad compatibility with a wide array of polymers, including various elastomers, waxes, and resins. nbinno.comsynthomer.comsynthomer.com This compatibility is a result of favorable intermolecular interactions at the interface between the rosin and polymer molecules.
However, even in generally compatible systems, phase separation can occur, particularly at higher rosin concentrations. researchgate.net The phase behavior of a polymer blend describes its tendency to exist as a single homogeneous phase or to separate into multiple distinct phases. escholarship.orgsemi.ac.cn For instance, morphological studies of blends of high-density polyethylene (HDPE) with a glycerol ester of hydrogenated rosin revealed phase separation, with the size of the rosin domains varying with its concentration. researchgate.netresearchgate.net The degree of hydrogenation is a key factor, as it manages the polarity and stability of the rosin, which in turn dictates its compatibility with different polymers. adhesivesmag.com The phase behavior is critical, as it directly influences the mechanical and optical properties of the final material. researchgate.net A miscible blend is typically transparent and exhibits a single Tg, whereas a phase-separated blend is often opaque and has multiple Tgs. wiley-vch.de
Theories of Tack and Adhesion Enhancement in Adhesive Formulations
The high polarity and comparatively low molecular weight of this compound resins are key attributes that contribute to a strong grip on substrates. adhesivesmag.com This is particularly effective on challenging low-surface-energy plastics such as polyethylene and polypropylene. adhesivesmag.com By reducing the viscosity of the adhesive formulation at application temperatures, it allows the polymer matrix to flow more easily and conform to the microscopic irregularities of the substrate, maximizing the contact area and promoting intermolecular interactions like van der Waals forces. The partial hydrogenation process provides a balance of properties; it improves thermal and oxidative stability compared to unmodified rosin while retaining some of the inherent reactivity and polarity of the rosin acid structure, which is crucial for adhesion. This controlled chemical structure allows it to effectively bridge the interface between the primary polymer and the substrate, thereby enhancing both peel strength and initial tack. chemicalstore.com
Blending and Compounding Studies with Diverse Polymer Matrices
This compound is valued for its broad compatibility with a wide range of polymer matrices, making it a versatile component in compounding. chemicalstore.comsynthomer.com Its partial hydrogenation enhances stability against oxidation and discoloration, which is critical during thermal processing and for the long-term performance of the final product. synthomer.com
Polyolefin Interactions and Compatibility Research
Research and application data show that this compound is compatible with amorphous polyolefins and can be effectively used in polyolefin-based adhesives. chemicalstore.com Its chemical characteristics, notably its polarity, make it an effective tackifier for low-surface-energy substrates like polyethylene (PE) and polypropylene (PP), which are notoriously difficult to bond. adhesivesmag.com The inclusion of this compound in polyolefin formulations improves the adhesive's ability to wet out these surfaces, leading to enhanced adhesive performance. adhesivesmag.com The stability conferred by hydrogenation ensures that the adhesive maintains its color and adhesive properties during high-temperature processing common with polyolefins. adhesivesmag.com
Styrenic Block Copolymer Blends and Morphology Studies
In styrenic block copolymer (SBC) based adhesives, this compound demonstrates selective compatibility that is crucial for balancing adhesive and cohesive properties. adhesivesmag.com SBCs consist of hard styrenic end-blocks and a soft, elastomeric mid-block (e.g., polybutadiene (B167195) or polyisoprene). This compound is highly compatible with the elastomeric mid-block, which is essential for achieving excellent adhesion, high initial tack, and optimal wetting of the substrate. adhesivesmag.com
Table 1: Effect of this compound on Styrenic Block Copolymer (SBC) Adhesive Properties
| Property | Interaction with SBC Block | Resulting Performance Characteristic | Reference |
|---|---|---|---|
| Adhesion & Initial Tack | High compatibility with elastomeric mid-block | Excellent adhesion and optimum wetting | adhesivesmag.com |
| Cohesion & Shear Resistance | Low compatibility with styrenic end-block | Excellent cohesion and improved shear resistance | adhesivesmag.com |
| Cohesive Strength | Minimal disruption of styrenic domains | Only a slight decrease is imparted | chemicalstore.com |
| Processing Viscosity | Interaction with polymer matrix | Slightly higher viscosity at elevated temperatures | adhesivesmag.com |
Elastomeric Systems and Vulcanization Aspects
While it is added prior to vulcanization, its primary role is not to alter the vulcanization chemistry itself but to modify the physical properties of the compound before, during, and after curing. Studies on similar rosin resins in natural rubber have shown they can improve the interfacial bonding strength between the vulcanized rubber and reinforcing fibers, such as polyester (B1180765). researchgate.net The improved stability from hydrogenation ensures that the rosin does not degrade or cause unwanted side reactions during the high temperatures of the vulcanization process. Its function as a softening agent can also improve filler dispersion and flow characteristics of the rubber compound during molding and extrusion.
Film Formation and Coating Performance Research
This compound is investigated for its film-forming and coating properties, where it can serve as a hydrophobic barrier. nih.gov When cast from a solution, it can form a film, although these neat films are often brittle. researchgate.net The performance and mechanical integrity of these films are significantly influenced by the incorporation of other additives, particularly plasticizers. nih.govresearchgate.net
Mechanical Properties of Films Incorporating this compound
The mechanical properties of films formulated with this compound, such as tensile strength, elongation, and Young's modulus, are highly dependent on the type and concentration of plasticizer used. nih.gov Research on hydrogenated rosin (HR) films has shown that hydrophobic plasticizers are particularly effective. For instance, the addition of Dibutyl sebacate (B1225510) (DBS) was found to be suitable for creating flexible and smooth films. nih.govresearchgate.net In contrast, hydrophilic plasticizers like glycerol may be less effective. researchgate.net The plasticizer works by embedding itself between polymer chains, reducing intermolecular forces and increasing the free volume, which allows for greater mobility and flexibility, thereby decreasing tensile strength and modulus while increasing elongation.
Studies on rosin-based hybrid resins have also demonstrated a clear trend where increasing the proportion of rosin relative to a more rigid polymer (like an epoxy resin) leads to a decrease in stiffness (modulus of elasticity) and tensile strength, but a significant increase in the elongation at break, shifting the material from a rigid to a more visco-elastic behavior. revmaterialeplastice.ro
Table 2: Research Findings on Mechanical Properties of Rosin-Based Films
| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (MPa) | Reference |
|---|---|---|---|---|
| Hydrogenated Rosin (HR) Film | Properties are highly dependent on plasticizer type and concentration. Dibutyl sebacate improves flexibility. | nih.govresearchgate.net | ||
| 45% Rosin / 55% Epoxy Resin | 17.79 - 19.21 | 3.21 - 3.60 | 805 - 880 | revmaterialeplastice.ro |
| 55% Rosin / 45% Epoxy Resin | 8.94 - 9.95 | 8.56 - 10.08 | 378 - 442 | revmaterialeplastice.ro |
| 65% Rosin / 35% Epoxy Resin | 2.20 - 2.65 | 25.7 - 30.2 | 11 - 14 | revmaterialeplastice.ro |
Barrier Properties and Environmental Durability of Coatings
This compound is utilized in coating formulations to enhance their barrier properties and environmental durability. naturalpigments.com The partial saturation of the rosin molecule through hydrogenation significantly improves its resistance to oxidation and discoloration, particularly when exposed to air, sunlight, and heat. naturalpigments.comsynthomer.comsynthomer.comspecialchem.com This increased stability is a critical attribute for coatings designed for long-term performance, as it helps maintain the aesthetic and protective qualities of the film over its service life. scispace.com
The inherent hydrophobicity of this compound contributes to its effectiveness as a moisture-protective agent in coatings. nih.govresearchgate.net When formulated into a film, it acts as a barrier against the migration of water vapor and other environmental fluids, thereby protecting the underlying substrate from moisture-related damage and corrosion. nih.govmdpi.com Research into the film-forming properties of hydrogenated rosin has shown its utility in creating hydrophobic films with low water vapor transmission rates. researchgate.net The performance of these films can be further modified by the choice of plasticizer; for instance, the use of a hydrophobic plasticizer like dibutyl sebacate can result in flexible and smooth films with efficient moisture barrier characteristics. nih.govresearchgate.net
Environmental factors that typically lead to the degradation of coatings include UV radiation, humidity, acid rain, and temperature fluctuations. scispace.comresearchgate.net The improved oxidative and thermal stability of this compound makes it a valuable component in formulations intended to resist these environmental stressors. Its resistance to changes in solubility characteristics upon aging ensures that the coating maintains its integrity and protective function over time. synthomer.comsynthomer.com
Table 1: Enhanced Durability and Barrier Properties with this compound This is an interactive table. Select a property to see more details.
Investigation of Microstructure and Morphology in Blends and Composites
The performance of polymer blends and composites containing this compound is fundamentally linked to their internal microstructure and morphology. The spatial arrangement of the constituent phases, their size, shape, and distribution, dictates the macroscopic properties of the final material. researchgate.net this compound is noted for its wide range of compatibility with numerous polymers, including natural and synthetic rubbers, alkyds, and various thermoplastic polymers. synthomer.comchemicalstore.com Despite this general compatibility, at the microscopic level, these blends are not always perfectly uniform and can form distinct phases. youtube.com The investigation of this morphology is crucial for tailoring material properties such as mechanical strength, clarity, and barrier performance. youtube.com
Phase Separation and Compatibility Studies using Microscopy Techniques (e.g., AFM, TEM)
Phase separation occurs in polymer blends when the constituent polymers are not fully miscible at a molecular level, leading to the formation of distinct regions, each rich in one component. youtube.com This phenomenon is governed by thermodynamics and is influenced by factors like the chemical structure, polarity, and molecular weight of the polymers involved. youtube.comescholarship.org Even in blends where this compound is considered compatible, nanoscale phase separation can occur, creating an interpenetrating network of phases. researchgate.netsciencepublishinggroup.com
Microscopy techniques are essential for visualizing and characterizing these morphologies.
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can distinguish between different materials in a blend. mdpi.com In tapping mode, phase imaging can reveal qualitative differences between harder and softer phases on the material's surface, providing contrast between the rosin-rich and polymer-rich domains. mdpi.com
Transmission Electron Microscopy (TEM) provides high-resolution images of the bulk morphology of thin film samples. researchgate.net TEM images can show the formation of homogeneous and interpenetrating networks with nanoscale phase separation, which is often beneficial for properties like charge transport in electronic applications. researchgate.net
Optical Microscopy , often using cross-polarized light, can be used to observe larger-scale phase structures. researchgate.net Studies on blends of this compound with polymers have shown that at low rosin ratios, an extended polymer-rich phase can be observed. researchgate.net Conversely, at high rosin concentrations, the blend can invert to a state where the rosin forms the continuous phase, with the polymer dispersed as droplets or fibrillar structures. researchgate.net
The degree of hydrogenation plays a role in managing compatibility; the aliphatic character of hydrogenated rosins contributes to their compatibility with a wide array of polymers. adhesivesmag.com
Table 2: Compatibility of this compound with Various Polymers This is an interactive table. Click on a polymer type for more information.
Impact of Processing Parameters on Blend Morphology
The final morphology of a polymer blend is not solely dependent on the thermodynamic compatibility of its components; it is also heavily influenced by the processing conditions applied during its formation. mdpi.com Parameters such as melt temperature, shear rate, and cooling rate determine the kinetics of phase separation and can "freeze in" a particular morphology. mdpi.com
Key processing parameters that affect blend morphology include:
Viscosity Ratio: The ratio of the viscosity of the dispersed phase to that of the matrix phase is a critical factor. mdpi.com For immiscible blends, a viscosity ratio close to one generally promotes the formation of a finely-dispersed droplet structure, leading to an optimal dispersion of one phase within the other. mdpi.com
Shear and Elongational Stresses: During compounding and molding processes, the material is subjected to high shear and elongational forces. mdpi.com These forces can deform and break up the dispersed phase, influencing the size and shape of the resulting domains. mdpi.com The level of stress experienced by the material can vary significantly depending on the processing method (e.g., extrusion vs. injection molding).
Compounding Method: The order and method of mixing components can impact the final dispersion. researchgate.net For example, different results may be achieved depending on whether components are added simultaneously or sequentially in a twin-screw extruder.
Thermal History: The temperatures used during melting and the rate at which the blend is cooled affect the mobility of the polymer chains and the timeframe available for phase separation to occur. mdpi.com Rapid cooling can trap the blend in a non-equilibrium state, preserving the morphology created during high-shear processing.
Understanding and controlling these parameters is essential for achieving a desired morphology and, consequently, the targeted performance characteristics of the composite material. mdpi.commdpi.com
Research into Specific Functional Applications of Partially Hydrogenated Rosin Academic Focus
Role as a Tackifier in Advanced Adhesive Systems Research
In the realm of hot-melt adhesives (HMAs), partially hydrogenated rosin (B192284) esters are investigated for their ability to improve performance and processing characteristics. specialchem.com Research has shown that the addition of these tackifiers can significantly influence the rheological and adhesive properties of HMA formulations, which are typically based on polymers like ethylene-vinyl acetate (B1210297) (EVA) or styrenic block copolymers (SBCs). researchgate.netadhesivesmag.com
Studies have demonstrated that the compatibility between the partially hydrogenated rosin ester and the base polymer is a critical factor in performance enhancement. For instance, in EVA-based adhesives, hydrogenated rosin esters have been found to be compatible with the amorphous regions of the EVA copolymer, leading to a reduction in the adhesive's crystallinity and an increase in its glass transition temperature (Tg). researchgate.net This compatibility results in improved immediate adhesion. researchgate.net
Research has also explored the impact of varying concentrations of this compound esters on the adhesive properties of HMAs. An optimal concentration is often sought to achieve the maximum T-peel strength. researchgate.net The thermal stability of this compound is a significant advantage in HMA formulations, as these adhesives are applied at elevated temperatures. nbinno.com The hydrogenation process reduces the susceptibility to oxidation and color degradation, extending the pot life and performance of the adhesive. adhesivesmag.com
Comparative Performance of Tackifiers in SIS-Based Hot-Melt Adhesives
| Tackifier Type | Compatibility with SIS Mid-block | Compatibility with SIS End-block | Effect on Tack | Effect on Peel Strength | Effect on Shear Adhesion |
|---|---|---|---|---|---|
| Pentaerythritol (B129877) Rosin Ester | Good | Better Association | High | Increases | Influenced by end-block compatibility |
| Partially Hydrogenated C9 Hydrocarbon Resin | Good | Less Association | Moderate | Increases | Lower than Rosin Ester |
| Hydrogenated C9 Hydrocarbon Resin | Good | Least Association | Lower | Increases | Lowest of the three |
This table illustrates the comparative effects of different tackifiers on the performance of Styrene-Isoprene-Styrene (SIS) based hot-melt pressure-sensitive adhesives, highlighting the superior performance of rosin esters in certain aspects. expresspolymlett.com
In pressure-sensitive adhesives (PSAs), this compound esters are crucial for achieving the desired balance between adhesion and cohesion. adhesivesmag.com Adhesion refers to the bond between the adhesive and the substrate, while cohesion is the internal strength of the adhesive. The tackifier's role is to lower the modulus of the base polymer, allowing it to wet the substrate surface effectively upon application of pressure. specialchem.com
Research indicates that the high polarity and low molecular weight of hydrogenated rosin resins contribute to strong adhesion, particularly on low-surface-energy substrates. adhesivesmag.com The degree of hydrogenation plays a significant role in determining the compatibility of the rosin resin with various polymers, which in turn affects the adhesive and cohesive strength of the PSA. adhesivesmag.com
One study focused on the synthesis of a novel photoactive-hydrogenated rosin epoxy methacrylate (B99206) (HREM) for use in UV-crosslinking PSA systems. This research demonstrated that incorporating UV-curable sites into the tackifier molecule can improve the curing rate and adhesion performance of the PSA. adhesion.kr The study found that the photopolymerization of HREM was influenced by the concentration of the photoinitiator, with higher concentrations leading to a faster curing rate and higher conversion. adhesion.kr
Effect of Hydrogenated Rosin (HR) Content on Acrylic Emulsion PSA Properties
| HR Content (wt%) | Ball Tack | 180° Peel Strength | Holding Force | Failure Style |
|---|---|---|---|---|
| 0 | Low | Initial Value | High | Interface Failure |
| Increasing HR | Increases Gradually | First Increases, then Decreases | Decreases Constantly | Changes to Cohesion Failure (>10 wt%) |
This table summarizes the findings of a study on the effect of hydrogenated rosin content on the properties of a polyacrylate composite miniemulsion-based pressure-sensitive adhesive. researchgate.net
The use of this compound in water-borne adhesive systems is an area of growing research interest, driven by the need for environmentally friendly adhesive solutions. In these systems, the tackifier is typically used in the form of an emulsion or dispersion. kraton.com The stability of this emulsion is critical to the performance of the final adhesive.
Research has shown that stabilized rosin resins can be used as the primary raw material to create water-soluble rosin ester solutions or water-borne dispersing emulsions. chempoint.com These emulsions exhibit good storage stability and are compatible with a wide range of water-based polymer systems, including acrylic and EVA emulsions. chempoint.com The addition of these rosin resin emulsions can improve the wetting of the adhesive on various substrates and enhance the bonding strength. chempoint.com
Studies on water-borne acrylic PSAs have investigated the miscibility of hydrogenated rosin ester dispersions with the acrylic polymer. The miscibility was found to influence the viscoelastic properties and peel strength of the adhesive. adhesion.kr In miscible systems, the peel strength was dependent on the viscoelastic properties, while in immiscible systems, at low tackifier content, the peel strength was not directly correlated with viscoelasticity. adhesion.kr
Integration into Coating and Ink Formulations Research
This compound and its derivatives are also integral components in the formulation of coatings and inks, where they contribute to properties such as pigment dispersion, film formation, and adhesion. nbinno.comforeverest.net Their enhanced stability and light color make them particularly suitable for these applications. nbinno.com
In ink formulations, this compound resins can act as effective dispersing agents for pigments. foreverest.net Proper pigment dispersion is essential for achieving desired color strength, gloss, and stability of the ink. ijrpc.com The mechanism of pigment dispersion involves three key stages: wetting of the pigment particles, deagglomeration of pigment clusters, and stabilization of the dispersed particles. chempoint.com
The selection of the appropriate rosin derivative and its compatibility with other ink components are crucial for optimal performance. The polarity of the ink vehicle and the surface tension are key factors that influence the efficiency of pigment wetting. iaea.org
In coating formulations, this compound can function as a binder or a modifier for the primary binder system. researchgate.net The binder is responsible for forming a continuous film, adhering to the substrate, and binding the other components of the coating, such as pigments and fillers.
A study on the film-forming properties of hydrogenated rosin investigated its mechanical characteristics, including tensile strength, elongation, and Young's modulus, as well as its water vapor transmission and moisture absorption. researchgate.netnih.gov The research found that the type and concentration of plasticizer used in conjunction with the hydrogenated rosin played a significant role in modifying the film's properties. researchgate.netnih.gov For instance, the use of a hydrophobic plasticizer like dibutyl sebacate (B1225510) resulted in flexible and smooth films with low rates of water vapor transmission, suggesting the utility of hydrogenated rosin in moisture-protective coatings. researchgate.netnih.gov
The adhesion of the coating to the substrate is another critical performance parameter. The inherent adhesive properties of rosin derivatives can contribute to improved adhesion of the coating. nih.gov Research in this area continues to explore the potential of chemically modified rosins to create coatings with enhanced durability, adhesion, and protective properties. nih.gov
Mechanical Properties of Hydrogenated Rosin Films
| Property | Observation | Influencing Factor |
|---|---|---|
| Tensile Strength | Variable | Type and concentration of plasticizer |
| Elongation | Variable | Type and concentration of plasticizer |
| Young's Modulus | Variable | Type and concentration of plasticizer |
| Water Vapor Transmission | Low with hydrophobic plasticizer | Type of plasticizer (e.g., Dibutyl Sebacate) |
| Moisture Absorption | Dependent on formulation | Overall formulation of the film |
This table summarizes the findings from a study on the film-forming properties of hydrogenated rosin, highlighting the impact of plasticizers on its mechanical and barrier properties. researchgate.netnih.gov
Rheological Modifiers in Printing Inks
The rheological properties of printing ink—such as viscosity, thixotropy, and flow—are critical parameters that dictate its performance during the printing process, influencing ink transfer, dot gain, and print quality. researchgate.netnih.gov this compound and its ester derivatives are utilized as key resinous binders and rheological modifiers in various ink formulations, particularly for lithographic and offset printing. easyfairsassets.commdpi.com
Research indicates that the incorporation of rosin-based resins is crucial for regulating ink rheology and ensuring a smooth, consistent printing process. synthomer.com In high-speed printing applications, the resin must facilitate sharp ink transfer and quick setting. This compound contributes to a stable viscosity across different temperature ranges and improves pigment dispersion within the ink vehicle. mdpi.com The rigid, bulky hydrophenanthrene ring structure of the rosin molecule helps to build the necessary structure or "body" in the ink, preventing uncontrolled flow while allowing for shear thinning when high shear forces are applied by the printing rollers. researchgate.net
The modification via hydrogenation is particularly beneficial as it improves the non-yellowing characteristics and weather resistance of the resin, which is critical for prints requiring high color fidelity and longevity. synthomer.com The controlled acidity of this compound can also influence interactions with other ink components, such as pigments and solvents, further refining the final rheological profile of the ink.
Utilization in Specialized Elastomer Compounds Research
In the field of rubber technology, this compound serves as a multifunctional additive in specialized elastomer compounds. synthomer.com Its thermoplastic nature and broad compatibility with numerous natural and synthetic rubbers make it a valuable processing aid and performance enhancer. chemicalstore.comsynthomer.com
Improvement of Green Strength and Processing Aid Functionality
"Green strength" refers to the cohesive strength and dimensional stability of an unvulcanized rubber compound. It is a critical property for handling and shaping processes like extrusion and calendering before the final cross-linking (curing) stage. This compound is widely employed as a tackifying resin, which enhances the auto-adhesion or "building tack" of rubber layers, a crucial factor in the construction of multi-component articles like tires. nih.gov
As a processing aid, its function is to reduce the compound's viscosity at processing temperatures, thereby improving the dispersion of fillers (e.g., carbon black, silica) and other additives within the rubber matrix. synthomer.com This leads to a more homogeneous compound, which can prevent processing defects and improve the consistency of the final product's mechanical properties. The lubricating effect of the molten resin facilitates easier flow through processing equipment, reducing energy consumption and equipment wear.
Interaction with Vulcanization Systems and Cure Characteristics
The vulcanization or curing process involves the formation of a cross-linked polymer network, which transforms the plastic-like raw rubber into a strong, elastic material. This compound can influence the kinetics and efficiency of this process. Research comparing rosin-derived resins to synthetic petroleum-based resins in Styrene-Butadiene Rubber (SBR) compounds has shown that the type of resin can affect vulcanization kinetics and the final crosslink density. nih.gov
In peroxide cure systems , cross-linking is initiated by free radicals generated from the thermal decomposition of an organic peroxide. semanticscholar.org These systems are sensitive to acidic components, which can induce non-radical peroxide decomposition pathways, reducing cross-linking efficiency. However, the use of esterified or less acidic grades of hydrogenated rosin can mitigate these effects. The primary role in peroxide systems often reverts to that of a plasticizer and processing aid.
The table below summarizes typical effects on the cure characteristics of an elastomer compound when a rosin-based resin is introduced, based on data from rheometer tests. nih.gov
| Cure Characteristic | Control Compound (No Resin) | Compound with Rosin Resin | Effect of Rosin Resin |
| Scorch Time (t_s2) | Lower | Higher | Increases scorch safety |
| Optimum Cure Time (t_90) | Shorter | Longer | May slightly increase cure time |
| Maximum Torque (M_H) | Higher | Lower | Acts as a plasticizer/softener |
| Minimum Torque (M_L) | Higher | Lower | Reduces compound viscosity |
| Crosslink Density Index (M_H - M_L) | Higher | Lower | May reduce final crosslink density |
Application as a Chemical Intermediate in Material Synthesis Research
The unique chemical structure of this compound—a rigid cycloaliphatic core combined with a reactive carboxylic acid group—makes it an excellent bio-renewable building block for creating high-performance polymers and oligomers. dntb.gov.ua Its use as a chemical intermediate allows for the incorporation of its inherent properties, such as hydrophobicity, thermal stability, and rigidity, into new materials. researchgate.net
Precursor for Advanced Polymer Synthesis (e.g., Polyurethane Acrylates, Epoxy Resins)
The carboxylic acid functionality of hydrogenated rosin provides a reactive site for a variety of chemical transformations. Research has demonstrated its successful use in synthesizing advanced polymers:
Polyurethane Acrylates: High-performance polyurethane acrylates (PUAs) have been synthesized using hydrogenated rosin as a key reactant. acs.org In one pathway, the rosin is reacted with a diisocyanate and a hydroxy-functional acrylate. The rigid, bulky structure of the rosin is incorporated into the polyurethane backbone, resulting in materials with significantly enhanced tensile strength (up to 37.8 MPa) and toughness compared to conventional PUAs. acs.org These rosin-modified PUAs also exhibit desirable properties like good adhesion and thermal stability.
Building Block for Oligomers with Tailored Material Properties
Oligomers are low-molecular-weight polymers that serve as intermediates for larger polymer systems. This compound is an ideal starting material for creating oligomers with specific, tailored properties. The preparation of oligomeric rosin can be achieved by heating under vacuum to polymerize the material, resulting in a product with a moderate softening point and lower acid value, suitable for hot-melt adhesives. google.com
By selecting specific reaction pathways and co-reactants, the properties of the resulting oligomer can be precisely controlled:
Flexibility and Toughness: By reacting rosin-derived intermediates with long-chain flexible molecules (e.g., dimer acids, polyethylene (B3416737) glycol), oligomers can be synthesized that produce tougher, less brittle thermosets. mdpi.com
Thermal Stability: The inherent thermal stability of the hydrogenated phenanthrene (B1679779) ring structure of rosin can be imparted to new oligomers and the polymers derived from them. acs.orgnih.gov
Adhesion: The chemical structure of rosin is inherently effective at promoting adhesion. This property is carried through to oligomers used in adhesives and coatings, enhancing their bonding to a variety of substrates. acs.org
Research in Non-Aqueous Formulations and Dispersions
This compound, a derivative of natural rosin, exhibits distinct chemical properties that make it a subject of academic interest in the realm of non-aqueous formulations and dispersions. Its modified structure, achieved through the catalytic hydrogenation of the double bonds in the abietic-type resin acids, imparts increased stability against oxidation and a broader range of compatibility with various polymers and solvents. synthomer.comadhesivesmag.comyunlinchemical.com This section delves into the scientific research surrounding its behavior in organic solvents and its role as a dispersant in non-polar media.
Solubility and Stability in Organic Solvents and Resin Compatibility
The solubility of this compound is a critical parameter in its application in non-aqueous systems. Research indicates that it is soluble in a variety of organic solvents, including esters, ketones, hydrocarbons, and chlorinated solvents, while remaining insoluble in water. synthomer.comrsc.orgresearchgate.net This wide range of solubility allows for its incorporation into diverse formulations. synthomer.com The hydrogenation process significantly enhances its resistance to oxidation and discoloration, leading to improved stability in formulations, even when exposed to air and sunlight. synthomer.comthegoodscentscompany.com
The degree of hydrogenation also plays a crucial role in determining the compatibility of the resin with different polymers. adhesivesmag.com Due to its aliphatic character, this compound is compatible with a wide array of polymers, including ethylene-vinyl-acetate (EVA), amorphous poly-alpha olefins (APAO), styrene-isoprene-styrene (SIS), styrene-butadiene-styrene (SBS), and polyisobutylene (B167198) (PIB) based adhesives. adhesivesmag.com It is also compatible with natural resins, rubber, waxes, alkyds, and ethylcellulose. synthomer.comsynthomer.com This broad compatibility provides significant flexibility in formulating adhesives and coatings. adhesivesmag.comchemicalstore.com
The solubility of this compound in ethanol (B145695) has been a subject of specific investigation. Compared to natural rosin, which can form solutions of 80-90% solids in ethanol, this compound has a slightly lower solubility of about 65-70% solids by weight. google.com This is still considerably higher than its more hydrogenated counterparts and various rosin esters, as detailed in the table below. google.com
Solubility of Rosin and its Derivatives in Ethanol
| Compound | Solubility (% solids w/w) |
|---|---|
| Natural Rosin | 80-90 |
| This compound | 65-70 |
| Highly Hydrogenated Rosin | 45-50 |
| Glycerol (B35011) Ester of Rosin | 40-45 |
| Glycerol Ester of this compound | 30-35 |
| Glycerol Ester of Highly Hydrogenated Rosin | 25-30 |
| Pentaerythritol Ester of this compound | 15-20 |
| Pentaerythritol Ester of Highly Hydrogenated Rosin | 10-20 |
Data sourced from patent information on high-solids alcoholic solutions of rosin esters. google.com
Research has also explored the thermal stability of this compound. Studies using accelerating rate calorimetry have shown that while rosin and its derivatives are stable under a nitrogen atmosphere up to 200°C, they are susceptible to exothermic oxidation in the presence of oxygen. nih.gov The initial exothermic temperature for this compound was determined to be 353.71 K. nih.govnih.gov This highlights the importance of the manufacturing and storage environment in maintaining the stability of the resin.
Dispersant Properties in Non-Polar Media
The molecular structure of this compound, with its combination of a hydrophobic hydrophenanthrene ring and a polar carboxyl group, suggests its potential as a dispersing agent in non-polar media. researchgate.net While direct academic research focusing solely on the dispersant properties of this compound is not extensively detailed in the provided search results, its use in formulations for coatings and inks implies such a function. yunlinchemical.com Its solubility in hydrocarbons, which are non-polar solvents, is a key indicator of its suitability for such applications. rsc.orgforeverest.net
In the context of non-polar media, a dispersant functions by adsorbing onto the surface of particles, providing a steric or charge barrier that prevents agglomeration. The acidic nature of this compound, with a typical acid number of around 165 mg KOH/g, allows it to interact with pigments and other particulate matter. synthomer.com Its wide compatibility with various polymers and resins further supports its role in maintaining the stability of dispersions. adhesivesmag.comchemicalstore.com
The non-polar or weakly polar nature of hydrogenated rosins contributes to their good solubility in non-polar and weakly polar organic solvents. foreverest.net This characteristic is fundamental to its function as a dispersant in such media, enabling it to create stable, homogeneous solutions or dispersions. foreverest.net The effectiveness of a dispersant is often related to its ability to lower the interfacial tension between the solid particles and the liquid medium, and the chemical structure of this compound is conducive to this function in non-polar systems.
Thermodynamic and Kinetic Studies of Partially Hydrogenated Rosin Stability and Degradation
Oxidative Degradation Pathways and Mechanisms
Partially hydrogenated rosin (B192284) exhibits significantly improved stability against oxidative degradation compared to unmodified rosin. chemicalstore.comnaturalpigments.com This enhanced resistance is primarily due to the catalytic hydrogenation process, which reduces the number of conjugated double bonds present in the abietic-type resin acids, the main constituents of rosin. ulisboa.ptresearchgate.netgoogle.com These conjugated systems are the primary sites for oxidation. foreverest.netnoviams.com However, as the hydrogenation is partial, remaining unsaturated sites can still undergo oxidation, albeit at a much slower rate.
The oxidation process generally involves the reaction of atmospheric oxygen with the resin acids, leading to the formation of unstable hydroperoxides. foreverest.net These hydroperoxides can then decompose or react further, yielding a variety of oxidation products, including aldehydes and ketones, which can result in discoloration (darkening) and changes in the physical properties of the resin. foreverest.netresearchgate.net The hydrogenation process greatly increases the molecule's resistance to this oxidative pathway. mcb.co.in
Auto-oxidation Processes and Radical Scavenging Mechanisms
Auto-oxidation in partially hydrogenated rosin is a free-radical chain reaction initiated at the sites of remaining carbon-carbon double bonds. The process begins with the formation of peroxides, which are crucial intermediates that can decompose to form free radicals, thereby propagating complex chemical reactions. nih.govacs.org The mechanism involves oxygen absorption followed by an exothermic oxidation reaction. researchgate.netresearchgate.net
Influence of Temperature, Oxygen Partial Pressure, and UV Exposure on Degradation Kinetics
The kinetics of oxidative degradation in this compound are influenced by several environmental factors.
Temperature : Elevated temperatures accelerate the rate of oxidation. Studies on various rosin derivatives show that thermal stability is significantly improved through hydrogenation. acs.orgsemanticscholar.org For instance, while some unmodified resin acids begin to oxidize at temperatures as low as 80-81°C, hydrogenated rosin esters show evidence of oxidation only at much higher temperatures, around 139°C. mdpi.com Research using accelerating rate calorimetry (ARC) on hydrogenated rosin determined an initial exothermic temperature (T₀) of 353.71 K, indicating the onset of significant oxidation. nih.govresearchgate.net Increasing temperature generally leads to an increase in the rate of degradation reactions. mdpi.com
Oxygen Partial Pressure : The presence and concentration of oxygen are critical for the oxidative degradation process. Under an inert nitrogen atmosphere, rosin and its derivatives are thermally stable even up to 200°C without exothermic reactions. nih.govresearchgate.netresearchgate.net However, in an oxygen atmosphere, they become unstable. nih.govresearchgate.net The degradation process is characterized by the initial absorption of oxygen onto the resin surface, followed by an exothermic oxidation reaction. researchgate.netacs.org
UV Exposure : Exposure to ultraviolet (UV) radiation can induce and accelerate the oxidation of rosin derivatives. While this compound has less UV absorption compared to unmodified rosin, making it more suitable for UV-curable applications, it is not entirely immune. chemicalstore.commcb.co.in Studies on rosin pentaerythritol (B129877) ester (a related derivative) under 254 nm UV irradiation showed efficient oxidation and the formation of peroxides. nih.gov The rate of peroxide formation was found to increase with both increasing light intensity and temperature. nih.gov This suggests that UV exposure provides the energy to initiate the free-radical oxidation process at the remaining unsaturated sites.
Role of Antioxidants and Stabilizers in Enhancing Oxidative Stability
To further improve the stability of this compound, especially in demanding applications, antioxidants and stabilizers are often incorporated. These additives function by interrupting the free-radical chain reactions of oxidation.
Phenolic antioxidants, such as those from the Irganox family, are commonly used. Research on rosin esters has shown that antioxidants like Irganox 1726 can effectively retard the darkening of the resin during aging at high temperatures (e.g., 170°C). ulisboa.pt Sulfur-based antioxidants, like 4,4′-Thio-bis(3-Methyl-6-Tert-Butylphenol), can also act as stabilizers. mdpi.com These compounds can function as hydrogen transfer agents, which helps in stabilizing the resin matrix against oxidation. mdpi.com The selection of an appropriate antioxidant is crucial, as some, like certain phosphite-based antioxidants (e.g., Irgafos 126 and 168), may not be suitable for this material. ulisboa.pt The addition of these stabilizers is a key strategy, along with the hydrogenation process itself, to produce the most stable rosin products available. echemi.comchempoint.com
Thermal Degradation and Pyrolysis Studies
This compound possesses high thermal stability due to the removal of reactive conjugated double bonds. yunlinchemical.comspecialchem.comforeverest.net This stability is a key property for its use in applications like hot-melt adhesives. chempoint.com However, at sufficiently high temperatures, it will undergo thermal degradation or pyrolysis, breaking down into smaller, volatile fragments.
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a material as a function of temperature in a controlled atmosphere. researchgate.nettainstruments.com It is primarily used to determine the thermal stability and composition of materials. researchgate.net TGA studies show that gum rosins are generally thermally stable up to approximately 200°C, above which significant decomposition and weight loss occur. researchgate.net The hydrogenation process enhances this thermal stability. acs.orgsemanticscholar.org
Below is an interactive data table summarizing the thermal stability parameters for hydrogenated rosin and related compounds as determined by accelerating rate calorimeter (ARC), which provides similar information on thermal decomposition onset.
| Substance | Initial Exothermic Temperature (T₀) (K) | Reference |
|---|---|---|
| Hydrogenated Rosin | 353.71 | nih.govresearchgate.net |
| Disproportionated Rosin | 348.32 | nih.govresearchgate.net |
| Hydrogenated Rosin Glyceride | 412.85 | nih.govresearchgate.net |
| Hydrogenated Rosin Pentaerythritol Ester | 412.44 | nih.govresearchgate.net |
| Levopimaric Acid | 354.01 | nih.govresearchgate.net |
| Neoabietic Acid | 353.83 | nih.govresearchgate.net |
| Dehydroabietic Acid | 398.20 | nih.govresearchgate.net |
This table presents the initial exothermic temperatures (T₀), indicating the onset of significant thermal degradation under oxidative conditions.
Identification of Thermal Degradation Products via Pyrolysis-GC/MS
Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) is a powerful analytical technique used to identify the chemical composition of complex materials like this compound. pstc.org In this method, the sample is thermally decomposed (pyrolyzed) in an inert atmosphere at high temperatures (e.g., 600–1000 °C), and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. eag.comwikipedia.org
The analysis of this compound via Pyrolysis-GC/MS would reveal a complex chromatogram of its degradation products. The primary products identified from the catalytic hydrogenation of rosin itself include various dihydroabietic-type and dihydropimaric/isopimaric-type resin acids, as well as some fully saturated tetrahydroabietic-type resin acids. researchgate.net During pyrolysis, these larger molecules would cleave at their weakest bonds, producing a characteristic fingerprint of fragments. wikipedia.org The specific fragments can help in identifying the original composition and the degree of hydrogenation. For example, analysis of different rosin esters shows distinct chromatograms that can differentiate between starting materials like gum rosin, wood rosin, or tall oil rosin based on the diterpenes and specific resin acids detected. pstc.org The main products from the disproportionation of pine gum, a related process, were identified as p-cymene (B1678584) and dehydroabietic acid, indicating the types of aromatic structures that can form at high temperatures. researchgate.net
Kinetic Modeling of Thermal Decomposition Pathways
The thermal decomposition of this compound and its derivatives is a critical aspect of its application in high-temperature environments. Kinetic modeling of these decomposition pathways provides valuable insights into the stability and degradation mechanisms of these materials.
Research into the pyrolysis of hydrogenated rosin glyceride (HRGE) has shown that its high-temperature stability is influenced by its unique tricyclic phenanthrene (B1679779) structure. nih.gov In a non-oxidizing atmosphere, the pyrolysis of HRGE has been investigated using thermogravimetry coupled with Fourier transform infrared spectrometry or mass spectrometry (TG–FTIR/MS). nih.gov The average activation energy for the pyrolysis of HRGE, as determined by the Starink method, is approximately 170.95 kJ/mol. nih.gov This is slightly lower than that of its non-hydrogenated counterpart, rosin glyceride (RGE), which has an average activation energy of 188.97 kJ/mol. nih.gov This suggests that the hydromodification process, which saturates the double bonds, may slightly decrease the high-temperature stability due to the easier cracking of saturated bonds. nih.gov
The most probable pyrolysis mechanism for HRGE has been identified as following the f(α) = (1 – α)n model, which is a reaction-order model. nih.gov This indicates that the rate of decomposition is proportional to the amount of remaining material raised to a certain power, n.
In the context of its derivatives, such as hydrogenated rosin dodecyl ester, thermal stability has also been a subject of study. Thermogravimetric analysis (TGA) of hydrogenated rosin dodecyl ester shows a 5% mass loss at a temperature of 220°C, with the maximum weight loss rate occurring at 287°C. researchgate.net These findings indicate good thermal stability for this particular derivative. researchgate.net
The thermal stability of this compound itself has been evaluated using an accelerating rate calorimeter (ARC). In an oxygen atmosphere, the initial exothermic temperature (T0) for hydrogenated rosin is 353.71 K. google.com For comparison, the T0 values for some of its ester derivatives, hydrogenated rosin glyceride and hydrogenated rosin pentaerythritol ester, are significantly higher at 412.85 K and 412.44 K, respectively, indicating their enhanced thermal stability. google.com
Table 1: Activation Energies for Pyrolysis of Rosin Derivatives
| Compound | Average Activation Energy (kJ/mol) |
| Hydrogenated Rosin Glyceride (HRGE) | 170.95 |
| Rosin Glyceride (RGE) | 188.97 |
| C9 Petro-based Resin (C9PR) | 159.69 |
| Hydrogenated C9 Petro-based Resin (HC9PR) | 151.66 |
Table 2: Initial Exothermic Temperatures (T0) of Rosin and its Derivatives in an Oxygen Atmosphere
| Compound | Initial Exothermic Temperature (T0) (K) |
| Hydrogenated Rosin | 353.71 |
| Disproportionated Rosin | 348.32 |
| Hydrogenated Rosin Glyceride | 412.85 |
| Hydrogenated Rosin Pentaerythritol Ester | 412.44 |
| Levopimaric Acid | 354.01 |
| Neoabietic Acid | 353.83 |
| Dehydroabietic Acid | 398.20 |
Photodegradation and UV Stability Research
The photodegradation and UV stability of this compound are of significant interest, particularly in applications where the material is exposed to sunlight, such as in adhesives, coatings, and inks. The hydrogenation process plays a crucial role in enhancing the UV stability of rosin.
Mechanisms of UV-Induced Degradation and Chromophore Formation
The enhanced UV stability of this compound is primarily attributed to the saturation of the conjugated double bonds present in the abietic-type resin acids of unmodified rosin. researchgate.net These conjugated systems are chromophores that readily absorb UV radiation, which can initiate degradation pathways. The absorption of UV light can lead to the formation of free radicals and other reactive species, which in turn can cause discoloration (yellowing), loss of adhesion, and changes in the physical properties of the material.
By hydrogenating the rosin, the extended π-electron cloud system of the conjugated double bonds is eliminated and converted into more stable carbon-carbon single bonds. nih.gov This significantly reduces the material's capacity to absorb UV radiation, thereby inhibiting the initiation of photodegradation processes. wikipedia.org The result is a lighter-colored and more color-stable resin that is less prone to yellowing upon exposure to UV light. researchgate.net
While specific studies detailing the precise mechanisms of UV-induced degradation and chromophore formation in this compound are not extensively available, the general understanding is that any remaining unsaturation can still act as a site for photo-oxidation. The process would likely involve the formation of hydroperoxides and subsequent decomposition into various degradation products, leading to the formation of new chromophoric structures that contribute to discoloration.
Photostabilization Strategies and UV Absorber Interactions
To further enhance the UV stability of this compound, especially in demanding applications, photostabilization strategies involving the use of UV absorbers can be employed. UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer matrix from degradation.
Common classes of UV absorbers that could be utilized with this compound include benzophenones and benzotriazoles. nih.govh4rconsortium.com These compounds contain aromatic structures and functional groups capable of absorbing UV energy and dissipating it through mechanisms such as excited-state intramolecular proton transfer (ESIPT). h4rconsortium.com
The interaction between UV absorbers and the this compound matrix is primarily physical, with the UV absorber being dispersed within the resin. The effectiveness of the UV absorber depends on its compatibility with the rosin, its concentration, and its ability to absorb UV radiation in the relevant wavelength range. For UV-curable polymer-based adhesives containing this compound, the addition of UV absorbers is a suitable strategy to enhance long-term stability. wikipedia.org
In some advanced applications, UV-absorbing moieties can be chemically bonded to the rosin molecule. google.com This creates a modified rosin compound with inherent UV-protecting capabilities, which can reduce the migration of the UV absorber from the formulation. google.com
Hydrolytic Stability of this compound Derivatives
The hydrolytic stability of this compound derivatives, particularly its esters, is a key factor in determining their suitability for applications where they may come into contact with moisture, especially under varying pH and temperature conditions.
Ester Hydrolysis Kinetics and Environmental Factors (e.g., pH, Temperature)
The ester derivatives of this compound can undergo hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process is typically catalyzed by the presence of acids or bases. The rate of ester hydrolysis is significantly influenced by environmental factors such as pH and temperature.
Effect of pH: The hydrolysis of esters is generally slowest in the neutral pH range and is accelerated under both acidic and alkaline conditions. In alkaline conditions, the hydrolysis is saponification, which is an irreversible reaction. The rate of hydrolysis is directly proportional to the concentration of hydroxide (B78521) ions. nih.gov Therefore, as the pH increases, the rate of hydrolysis of hydrogenated rosin esters is expected to increase. For instance, in a study of thiol-acrylate photopolymers, changing the buffer pH from 7.4 to 8.0 resulted in a nearly fourfold increase in the ester hydrolysis rate, which correlated with the increase in hydroxide ion concentration. nih.gov
Effect of Temperature: The rate of ester hydrolysis is also highly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This relationship can be described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy. For the esterification of hydrogenated rosin with dodecanol, a related reaction, the reaction rate was observed to increase with temperature up to an optimal point. researchgate.net A similar temperature dependence would be expected for the reverse reaction, hydrolysis.
While specific kinetic data for the hydrolysis of various this compound esters under a range of pH and temperature conditions are not extensively detailed in the available literature, the general principles of ester hydrolysis provide a framework for understanding their stability. For example, a study on the emulsifying properties of hydrogenated rosin xylitol (B92547) ester, a biomass surfactant, investigated its performance at pH values of 4, 6.86, and 10, indicating the relevance of pH in the application of such derivatives. mdpi.com
Environmental Fate and Biodegradation Research
Research on the biodegradation of resin acids, the main components of rosin, has shown that they can be degraded by a diverse range of microorganisms, including bacteria and fungi. nih.gov In aerobic environments, distinct biochemical pathways exist for the degradation of abietane- and pimerane-type resin acids. nih.gov For example, the bacterium Pseudomonas abietaniphila BKME-9 utilizes a dioxygenolytic pathway to break down dehydroabietic acid, a common resin acid. nih.gov Under anaerobic conditions, resin acids are partially metabolized, primarily through aromatization and decarboxylation, which can lead to the formation of more persistent compounds like retene. nih.gov
However, the hydrogenation of rosin, which saturates the double bonds, significantly alters its susceptibility to microbial degradation. A screening-level hazard characterization by the EPA indicated that hydrogenated rosin is not readily biodegradable. epa.gov In a Modified Sturm Test, only 30% of rosin, distillation overheads, a related substance, had degraded after 28 days. epa.gov Similarly, a Canadian screening assessment concluded that components of hydrogenated rosin methyl esters are predicted to have high persistence in water and sediment. industrialchemicals.gov.au
The low water solubility of this compound and its derivatives suggests that in aquatic environments, they are likely to partition to sediments and suspended organic matter. google.com Their potential for bioaccumulation is generally considered to be low to moderate. canada.ca
Regarding ecotoxicity, data for resin acids and their salts indicate that some may be acutely toxic to aquatic life. echemi.com However, for hydrogenated rosin, the available data is limited. A safety data sheet for hydrogenated rosin indicates no available data for its toxicity to fish, daphnia, algae, or microorganisms. echemi.com
Assessment of Biodegradability under Controlled Laboratory and Environmental Conditions
The biodegradability of this compound and its derivatives is typically assessed using standardized international guidelines, such as the OECD 301 series for ready biodegradability. oecd.org These tests evaluate the extent to which microorganisms can break down a substance in a defined aqueous medium over a specific period, usually 28 days. oecd.org
A key challenge in assessing the biodegradability of rosin-based materials is their low water solubility, which can limit their bioavailability to microorganisms in standard test systems. h4rconsortium.com To address this, methodologies may be adapted, for instance, by dissolving the test substance in a solvent and adsorbing it onto a solid support like filter paper to enhance its dispersion in the aqueous medium. regulations.gov
Studies on various esters of hydrogenated rosin, conducted according to the OECD 301B guideline (CO₂ Evolution Test), have shown varied results. The percentage of biodegradation after 28 days ranged from 0% to 50.7% for different ester forms. h4rconsortium.com Based on these findings, these specific hydrogenated rosin esters did not meet the stringent criteria to be classified as "readily biodegradable," which generally requires achieving a 60% degradation threshold within a 10-day window during the 28-day test. oecd.orgh4rconsortium.com One study reported 24% biodegradation for a related substance after 28 days under OECD 301B conditions. regulations.gov
Further analysis using Quantitative Structure-Activity Relationship (QSAR) models suggests that the biodegradation potential may vary among the constituents of rosin ester substances. These models predict that di-, tri-, and tetra-esters are potentially persistent, whereas some mono-esters are more likely to undergo biodegradation. h4rconsortium.com
Table 1: OECD 301B Biodegradability Data for Esters of Hydrogenated Rosin
| Test Substance | Test Guideline | Test Duration | Biodegradation (%) | Classification |
|---|---|---|---|---|
| Resin acids and rosin acids, hydrogenated, Me esters | OECD 301B | 28 days | 0 – 50.7 | Not readily biodegradable |
| Resin acids and rosin acids, hydrogenated, esters with glycerol (B35011) | OECD 301B | 28 days | 0 – 50.7 | Not readily biodegradable |
| Resin acids and rosin acids, hydrogenated, esters with pentaerythritol | OECD 301B | 28 days | 0 – 50.7 | Not readily biodegradable |
Data sourced from a category justification document for Rosin Esters, which includes hydrogenated variants. The range reflects results across different constituents within the tested substances. h4rconsortium.com
In addition to standard laboratory tests, in vivo studies can provide further insight. A study on unmodified rosin films demonstrated a significant difference between laboratory and biological conditions. While the in vitro degradation in a phosphate-buffered saline solution was slow, the same films showed complete degradation between 60 and 90 days after subdermal implantation in rats. nih.gov This suggests that the complex biological environment can facilitate more effective degradation than what is observed in controlled lab settings. nih.gov
Microbial Interactions and Transformation Pathways in Biotic Environments
The biodegradation of this compound is a biologically mediated process driven by the enzymatic activities of various microorganisms. The core structure of hydrogenated rosin consists of tricyclic diterpenoid resin acids, such as dihydroabietic and tetrahydroabietic acids. The transformation pathways for these compounds can be inferred from studies on structurally similar natural resin acids, like dehydroabietic acid (DHA), which is a common and stable component in pulp and paper mill effluents. nih.govresearchgate.netcanada.ca
Microbial degradation of these complex molecules is an inducible process, meaning the presence of the substrate triggers the microorganisms to synthesize the necessary enzymes for its breakdown. nih.gov A diverse range of bacteria and fungi have been identified as capable of transforming resin acids.
Bacterial Degradation: Several bacterial genera have been shown to degrade resin acids. Strains of Pseudomonas, Sphingomonas, and Moraxella are known to metabolize these compounds. nih.govmdpi.comresearchgate.net For instance, Pseudomonas abietaniphila BKME-9 utilizes a convergent pathway that funnels various abietane-type resin acids towards a common intermediate, 7-oxodehydroabietic acid. researchgate.net Thermophilic bacteria, such as strains DhA-71 and DhA-73 (belonging to the Rubrivivax subgroup), have been isolated that can completely degrade abietane (B96969) resin acids at elevated temperatures (50-55°C). nih.gov The actinobacterium Dietzia maris has also been shown to degrade DHA almost completely within 7 days when co-metabolized with n-hexadecane. researchgate.netjournal-vniispk.ru
The initial steps in bacterial transformation typically involve oxidative attacks on the resin acid structure. This can include hydroxylation and subsequent oxidation at various carbon positions, such as C-3 and C-7, which can be followed by decarboxylation. mdpi.com This process is analogous to the degradation of other polycyclic aromatic hydrocarbons (PAHs), where dioxygenase enzymes introduce hydroxyl groups to the aromatic ring, leading to ring fission and eventual mineralization. mdpi.com
Fungal Degradation: Fungi play a significant role in the decomposition of complex natural polymers and are also implicated in the degradation of resin acids. frontiersin.org White-rot fungi, in particular, possess powerful extracellular ligninolytic enzyme systems, including laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which are capable of oxidizing a wide range of recalcitrant organic compounds. nih.govmaxapress.com
Studies have shown that fungi such as Rhodonia placenta can extensively degrade resin acids found in wood. frontiersin.org The transformation process often begins with hydroxylation. For example, the fungi Mortierella isabellina and Trichaptum versicolor can hydroxylate DHA at various positions (e.g., 1β, 2α, 7β) to form more polar metabolites. mdpi.com These initial oxidative steps increase the water solubility of the compounds and facilitate further breakdown. mdpi.comfrontiersin.org
Table 2: Microorganisms Involved in the Transformation of Resin Acids
| Microorganism Type | Genus/Species | Key Transformation Process/Enzyme System | Intermediate/Product |
|---|---|---|---|
| Bacteria | Pseudomonas abietaniphila | Dioxygenase pathway | 7-oxodehydroabietic acid |
| Moraxella sp. | Oxidation and decarboxylation | 3,7-dioxodehydroabietin | |
| Dietzia maris | Co-metabolism | Complete degradation | |
| Thermophilic strains (e.g., DhA-71, DhA-73) | Growth on resin acids as sole carbon source | CO₂, biomass | |
| Fungi | Rhodonia placenta | Degradation of heartwood extractives | Hydroxylated DHA derivatives |
| Mortierella isabellina | Regio- and stereoselective hydroxylation | 2α-hydroxydehydroabietic acid | |
| Trichaptum versicolor | Hydroxylation | Hydroxylated DHA derivatives | |
| Aspergillus spp. | Extracellular enzymes | Degradation of resin fractions |
This table summarizes findings from studies on various resin acids, primarily dehydroabietic acid, which serve as structural analogues for the components of this compound. mdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov
Computational and Theoretical Chemistry Research on Partially Hydrogenated Rosin
Molecular Modeling and Simulation of Partially Hydrogenated Rosin (B192284) Structure
Molecular modeling and simulation techniques are employed to explore the three-dimensional structure and electronic properties of the constituent molecules of partially hydrogenated rosin. These studies are fundamental to understanding its physical and chemical behavior.
This compound is primarily composed of various dihydro-resin acids, with dihydroabietic acid being a major component. The specific conformation of these molecules influences the macroscopic properties of the rosin. Conformational analysis aims to identify the stable three-dimensional arrangements of these molecules.
Energy minimization is a computational process used to determine the lowest energy conformation of a molecule, which corresponds to its most stable structure. deeporigin.commdpi.com This is achieved by adjusting the atomic coordinates to reduce steric clashes and optimize bond lengths and angles. deeporigin.com For the resin acids in this compound, this process reveals the preferred spatial arrangement of the fused ring system and the carboxylic acid group.
Research Findings: Computational studies on abietic acid and its derivatives, which are structurally similar to the components of this compound, have shown that the trans-decalin ring system is the most stable conformation. The chair conformation is generally favored for the six-membered rings. The orientation of the isopropyl group and the carboxylic acid group can vary, leading to different conformers with distinct energy levels. The energy minimization process helps to identify the global minimum energy structure, which is the most populated conformation at equilibrium.
Table 7.1: Representative Dihedral Angles for a Minimized Dihydroabietic Acid Structure
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (degrees) |
|---|---|---|---|---|---|
| Ring A/B Junction | C5 | C10 | C9 | C8 | 178.5 |
| Ring B/C Junction | C9 | C8 | C14 | C13 | -175.2 |
| Isopropyl Group | C12 | C13 | C15 | C16 | 60.2 |
| Carboxylic Acid | C3 | C4 | C18 | O1 | -179.8 |
Note: This data is illustrative and based on typical outputs from molecular mechanics calculations.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orgnih.gov From these calculations, various electronic properties and reactivity descriptors can be obtained, providing insights into the chemical behavior of the resin acids in this compound. mdpi.comscielo.org.mx
Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. ias.ac.inmdpi.comnih.gov A smaller gap suggests higher reactivity. Other descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be derived to predict how the molecule will interact with other chemical species. ias.ac.in
Research Findings: DFT studies on molecules with similar structures to dihydroabietic acid indicate that the electron density is highest around the carboxylic acid group, making it a reactive site for nucleophilic attack. The HOMO is typically localized on the fused ring system, while the LUMO is often associated with the carboxylic acid group. The hydrogenation of the double bonds in abietic acid to form dihydroabietic acid is expected to increase the HOMO-LUMO gap, leading to enhanced chemical stability, which is a key characteristic of this compound. ias.ac.in
Table 7.2: Calculated Electronic Properties of Dihydroabietic Acid using DFT
| Property | Value (illustrative) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical stability and reactivity. ias.ac.inmdpi.comnih.gov |
| Electronegativity (χ) | 3.5 eV | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | 3.0 eV | Resistance to change in electron distribution. ias.ac.in |
Note: These values are representative and would be obtained from DFT calculations at a specific level of theory (e.g., B3LYP/6-31G).*
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. nih.govnih.gov These models are developed by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties. nih.gov For this compound, QSPR models can be used to predict properties such as solubility, glass transition temperature, and adhesion performance based on the molecular structure of its components.
The development of a QSPR model involves calculating a wide range of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build the predictive model.
Research Findings: While specific QSPR models for this compound are not widely published, the principles of QSPR have been applied to similar classes of compounds. For example, models have been developed to predict the properties of various resin acids and their derivatives. nih.gov These studies have shown that properties like molecular weight, polar surface area, and specific electronic descriptors are often correlated with macroscopic properties. A hypothetical QSPR model for predicting a property of a dihydro-resin acid might take the form of a linear equation involving several molecular descriptors.
Table 7.3: Example of Molecular Descriptors Used in QSPR Modeling for a Dihydro-Resin Acid
| Descriptor | Value (illustrative) | Description |
|---|---|---|
| Molecular Weight | 304.5 g/mol | The mass of one mole of the substance. nih.gov |
| LogP | 5.5 | A measure of the lipophilicity of the compound. nih.gov |
| Polar Surface Area | 37.3 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. |
| Number of Rotatable Bonds | 2 | A measure of molecular flexibility. |
Note: These descriptors can be calculated from the molecular structure and used to build predictive QSPR models.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. semanticscholar.org This technique allows for the investigation of complex processes such as the interaction of this compound with polymers and solvents at an atomistic level.
In many of its applications, particularly in adhesives, this compound is blended with polymers. MD simulations can be used to model the interface between the polymer and the rosin to understand the nature of their interactions. uoc.grmdpi.comresearchgate.net These simulations can provide insights into the interfacial energy, the conformation of the polymer chains and rosin molecules at the interface, and the dynamics of their movement.
The adhesion energy between the polymer and the this compound can be calculated from MD simulations, providing a theoretical measure of the adhesive strength. confex.comthreebond.co.jpresearchgate.netnih.govresearchgate.net This is often done by simulating the separation of the two materials and calculating the work required.
Research Findings: MD simulations of polymer-tackifier systems have shown that good compatibility and adhesion are related to strong intermolecular interactions, such as van der Waals forces and hydrogen bonding, between the polymer and the tackifier. nih.gov The bulky, rigid structure of the hydrogenated resin acids can influence the packing and mobility of the polymer chains at the interface. The simulations can reveal how the rosin molecules orient themselves relative to the polymer chains to maximize favorable interactions.
Table 7.4: Simulated Interfacial Properties of a Polymer-Partially Hydrogenated Rosin System
| Property | Value (illustrative) | Description |
|---|---|---|
| Adhesion Energy | 150 mJ/m² | The energy required to separate the polymer and rosin interfaces. confex.comthreebond.co.jpresearchgate.netnih.govresearchgate.net |
| Interfacial Thickness | 1.2 nm | The width of the region where the two components are mixed. |
| Rosin Diffusion Coefficient at Interface | 1.5 x 10⁻⁸ cm²/s | A measure of the mobility of the rosin molecules at the interface. |
Note: These are representative values that can be obtained from MD simulations of a polymer-rosin interface.
The solubility of this compound in various solvents is a critical parameter for its application in coatings, inks, and other formulations. MD simulations can be used to study the solvation process at a molecular level. nih.govosti.govdiva-portal.orgdntb.gov.ua By simulating a rosin molecule in a box of solvent molecules, it is possible to analyze the solvent structure around the rosin, calculate the free energy of solvation, and understand the dissolution mechanism.
Research Findings: Simulations of similar molecules in organic solvents have shown that the dissolution process is driven by favorable interactions between the solute and solvent molecules. nih.govresearchgate.net For this compound, the carboxylic acid group is expected to form hydrogen bonds with polar solvents, while the nonpolar, bulky ring structure will have favorable van der Waals interactions with nonpolar solvents. The radial distribution function (RDF) can be calculated from the simulation to show the probability of finding a solvent molecule at a certain distance from a specific atom in the rosin molecule, providing a detailed picture of the local solvent environment.
Table 7.5: Simulated Solvation Properties of Dihydroabietic Acid in a Solvent
| Property | Value (illustrative) | Description |
|---|---|---|
| Solvation Free Energy | -45 kJ/mol | The free energy change associated with transferring the molecule from a vacuum to the solvent. nih.gov |
| Radial Distribution Function (g(r)) Peak for Carboxyl Oxygen and Solvent Hydrogen | r = 1.8 Å | Indicates the most probable distance for hydrogen bonding between the carboxylic acid group and a protic solvent. |
| Solvent Accessible Surface Area (SASA) | 450 Ų | The surface area of the molecule that is accessible to the solvent. |
Note: These values are illustrative and can be derived from MD simulations of a rosin molecule in a solvent.
Self-Assembly and Aggregation Phenomena in Solution or Formulations
The unique molecular structure of this compound, characterized by a rigid, hydrophobic hydrophenanthrene ring system and a hydrophilic carboxyl group, drives its tendency to self-assemble in solutions and formulations. Computational studies, particularly molecular dynamics (MD) simulations, have provided significant insights into these phenomena. These simulations model the interactions between individual rosin acid molecules and with solvent molecules to predict the formation of aggregates such as micelles.
Research on rosin derivatives has shown that modifications to the base molecule can lead to diverse self-assembly behaviors. For instance, a novel rosin-based ester tertiary amine (RETA) was synthesized and its self-assembly was studied. nih.gov Computational and experimental results revealed a unique pH-responsiveness, where RETA self-assembled into different structures at varying pH levels. At a pH of 5.76, worm-like micelles were observed, transitioning to spherical micelles with a diameter of 130 nm at pH 8.04, and further into large spherical worm-like aggregates (2 μm in diameter) at pH 9.38. nih.gov The critical micelle concentration (CMC) at pH 8.04 was determined to be 0.42 mmol/L. nih.gov
These computational approaches, often combined with experimental techniques like NMR spectroscopy and X-ray crystallography, help unravel the complex non-covalent interactions, such as hydrogen bonding, that govern these assembly processes. chemistryviews.org Coarse-grained (CG) molecular models are particularly useful for simulating large-scale self-assembly and predicting the formation of various phases, such as hexagonal or lamellar structures, under different concentrations and conditions. rsc.org Such models can simulate phenomena over longer time scales, providing a bridge between molecular-level interactions and macroscopic material properties. nih.gov
Table 1: pH-Dependent Self-Assembly of Rosin-Based Ester Tertiary Amine (RETA)
| pH Value | Observed Aggregate Morphology | Size |
|---|---|---|
| 5.76 | Worm-like micelles | - |
| 8.04 | Spherical micelles | 130 nm diameter |
| 9.38 | Big spherical worm-like aggregates | 2 μm diameter |
Data sourced from experimental and observational studies on RETA self-assembly. nih.gov
Reaction Pathway Simulations for Hydrogenation and Derivatization
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the hydrogenation and derivatization of rosin. Techniques such as Density Functional Theory (DFT) and other quantum chemical calculations are employed to map out reaction pathways, identify intermediate structures, and determine the energetics of these transformations. researchgate.netrsc.org
The catalytic hydrogenation of rosin is a critical industrial process to improve its stability against oxidation. nih.govchemicalstore.com Understanding the mechanism of this reaction is key to optimizing catalysts and reaction conditions. Transition state analysis using computational methods allows researchers to calculate the activation energies for the elementary steps of the hydrogenation process.
For example, a kinetic model for the catalytic isomerization and disproportionation of rosin over a Palladium on carbon (Pd/C) catalyst determined the activation energies for several key reactions. These calculations are crucial for understanding the reaction kinetics and selectivity. The study revealed distinct energy barriers for the hydrogenation of different types of resin acids, providing a quantitative basis for the observed reaction outcomes. researchgate.net This approach helps in identifying the rate-determining steps and understanding how catalyst surfaces and reactants interact at a molecular level. mdpi.com
Table 2: Activation Energies for Rosin Hydrogenation and Isomerization Reactions over Pd/C Catalyst
| Reaction | Activation Energy (kJ/mol) |
|---|---|
| Isomerization of neoabietic acid to abietic acid | 156.14 |
| Isomerization of palustric acid to abietic acid | 78.80 |
| Dehydrogenation of abietic acid to dehydroabietic acid | 108.56 |
| Hydrogenation of abietic acid to hydrogenated abietic-type resin acids | 105.75 |
| Hydrogenation of pimarenoic acid-type resin acids to hydrogenated pimarenoic acid-type resin acids | 97.35 |
Data sourced from kinetic modeling studies. researchgate.net
Quantum chemical calculations, particularly DFT, offer profound insights into the electronic structure changes that occur during individual reaction steps. researchgate.net These methods can be used to model the interaction of rosin acid molecules with catalyst surfaces, the breaking and forming of chemical bonds, and the stereochemistry of the products.
Studies on the isomerization of resin acids, a process that often accompanies hydrogenation, have utilized DFT to investigate reaction mechanisms in various solvents. By calculating the Gibbs free energies (ΔG) of reactants, transition states, and products, researchers can predict the most favorable reaction pathways. researchgate.net For instance, calculations showed that the energy barrier for the isomerization of palustric acid to levopimaric acid was the lowest among several pathways, indicating its kinetic favorability. researchgate.net These computational investigations provide a microscopic understanding that complements experimental kinetic data, aiding in the rational design of more efficient catalytic systems for producing this compound with desired compositions. researchgate.net
Predictive Modeling of Rheological and Mechanical Properties
Computational modeling has emerged as a valuable tool for predicting the bulk physical properties of materials containing this compound, such as their rheological behavior and mechanical strength. These predictive models connect the molecular structure of the constituent components to macroscopic performance characteristics.
The viscosity of formulations containing this compound is a critical parameter for many applications. Quantitative Structure-Property Relationship (QSPR) models are a computational approach used to correlate the molecular structure of compounds with their physical properties, including viscosity. semanticscholar.org
These models utilize molecular descriptors calculated from the chemical structure, such as quantum chemical descriptors (e.g., dipole moment, orbital energies) and topological descriptors, to build mathematical equations that can predict the intrinsic viscosity. bohrium.com For polymer and resin solutions, QSPR models have been successfully developed using genetic algorithms and support vector machines to select the most relevant descriptors and establish robust predictive relationships. bohrium.com While direct QSPR studies on this compound are not extensively published, the established methodologies for similar polymer-solvent systems provide a clear framework for developing such predictive tools. researchgate.netscienceopen.comscielo.br These models can significantly accelerate the formulation process by enabling virtual screening of different rosin derivatives and concentrations to achieve a target viscosity profile.
This compound and its esters are widely used as tackifiers in adhesive formulations. chemicalstore.com Molecular dynamics (MD) simulations are a powerful technique for predicting and analyzing the adhesion strength at the interface between an adhesive and a substrate. researchgate.net
MD simulations model the interface at an atomic level, allowing for the calculation of adhesion energy, which is directly related to adhesion strength. researchgate.net By simulating the interactions between the resin molecules and the substrate material, researchers can quantify the contributions of various intermolecular forces, such as van der Waals forces and hydrogen bonding. For example, simulations have been used to compare the adhesion energy of different adhesive resins on a polyimide substrate, showing a good correlation between the calculated energy and experimental peel strength tests. researchgate.net These studies reveal that adhesives with higher adhesion strength tend to have more atomic pairs interacting closely with the substrate. researchgate.net This computational approach provides a scientific basis for selecting and designing rosin-based tackifiers with enhanced adhesion properties for specific applications. fujielectric.comthreebond.co.jp
Emerging Research Frontiers and Methodological Advancements in Partially Hydrogenated Rosin Studies
Nanotechnology and Nanocomposite Research Incorporating Partially Hydrogenated Rosin (B192284)
The unique chemical structure of partially hydrogenated rosin, characterized by a rigid hydrophenanthrene ring system, makes it a valuable component in the field of nanotechnology. Its derivatives are being investigated for creating advanced polymer nanocomposites with enhanced properties.
Rosin and its derivatives are being actively explored in the synthesis of novel nanoparticles, serving various functions from stabilizing agents to the core matrix material. The primary component of rosin, abietic acid, possesses a chemical structure that can be modified for these applications. semanticscholar.org Aqueous solutions of nanoparticles based on rosin have been synthesized, typically resulting in particle sizes between 100-200 nm. semanticscholar.org These Rosin Nanoparticles (RNP) exhibit maximum stability at a neutral pH, attributed to a high surface charge. semanticscholar.org
The synthesis process can involve methods such as embedding pre-synthesized iron oxide nanoparticles within a gum rosin-acrylamide copolymer matrix. semanticscholar.org In other approaches, rosin derivatives act as capping agents; for instance, a cationic surfactant based on a levopimaric maleic acid adduct has been used to cap monodisperse magnetite nanoparticles. researchgate.net Characterization of these rosin-derived nanoparticles is crucial for understanding their structure and properties, employing a range of analytical techniques.
Table 1: Synthesis and Characterization of Rosin-Derived Nanoparticles
| Nanoparticle Type | Synthesis Role of Rosin | Characterization Techniques | Key Findings |
|---|---|---|---|
| Rosin Nanoparticles (RNP) | Primary material | Dynamic Light Scattering (DLS), UV-visible Spectroscopy, Scanning Electron Microscopy (SEM) | Particle size of 100-200 nm; stable at neutral pH. semanticscholar.org |
| Iron Oxide Nanocomposite | Polymer matrix component (with acrylamide) | Fourier-Transform Infrared Spectroscopy (FTIR), SEM, Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) | Successful embedding of iron oxide nanoparticles within a rosin-based hydrogel matrix. semanticscholar.org |
| Magnetite Nanoparticles | Capping agent (as a cationic surfactant) | FTIR, TEM, XRD | Core/shell nanoparticles formed with a rosin-derivative cap. researchgate.net |
| Rosin-Based Composite Membranes (RCMs) | Crosslinking agent and microsphere base | SEM, Thermogravimetric Analysis (TGA), FTIR | Membranes show good thermal stability and mechanical properties for adsorption applications. mdpi.com |
Interfacial engineering strategies are employed to enhance compatibility and adhesion between the hydrophobic rosin derivatives and various polymer matrices. Research shows that pre-adsorbing a polymer layer onto nanoparticles can promote ideal dispersion. nih.gov In well-dispersed systems, a static interfacial layer with reduced polymer density can be identified, extending approximately 2 nm from the particle surface. nih.gov Rosin derivatives, with their inherent rigidity and tunable functionality, are promising candidates for surface modification of nanofillers. researchgate.net By grafting or adsorbing these molecules onto nanoparticles like silica or zinc oxide, the filler's surface energy can be tailored to match that of the polymer matrix, preventing agglomeration and improving stress transfer within the composite. researchgate.netembrapa.br
Table 2: Strategies for Improving Nanoparticle Dispersion in Polymer Matrices
| Challenge | Interfacial Engineering Strategy | Role of Rosin Derivatives | Desired Outcome |
|---|---|---|---|
| Nanoparticle Agglomeration | Surface modification of nanoparticles. | Act as a surface modifier or capping agent to alter surface energy. | Improved compatibility between nanoparticles and the polymer matrix. researchgate.net |
| Poor Filler-Matrix Adhesion | Creation of a stable interfacial layer. | Form a rigid, stable interface that links the filler to the matrix. | Enhanced mechanical properties and load transfer. researchgate.net |
| Inconsistent Performance | Control of dispersion state (e.g., individual dispersion vs. repulsive order). | Preadsorption of rosin-derived polymers onto nanoparticles before mixing with the matrix. | Uniform and predictable material properties. nih.gov |
Sustainable Chemistry and Green Synthesis Routes for this compound
In response to growing environmental concerns, the chemical industry is shifting towards more sustainable practices. This includes the use of renewable feedstocks and the development of green synthesis processes that minimize waste and energy consumption. researchgate.net
This compound is derived from rosin, a quintessential example of a bio-based feedstock. researchgate.net Rosin is a natural, non-toxic, and abundant raw material harvested from pine trees and is a component of crude tall oil (CTO), a byproduct of the paper pulping industry. americanchemistry.comnih.gov The use of such renewable resources is a cornerstone of green chemistry, aiming to reduce dependence on finite fossil fuels. primescholars.comgreenchemistry-toolkit.org Bio-based feedstocks like rosin are part of a broader movement towards a circular economy, where waste biomass from agriculture and forestry is converted into valuable chemicals and products. primescholars.com In 2023, BASF alone purchased approximately 1 million metric tons of renewable raw materials, including vegetable oils and wood, underscoring the industrial trend towards these resources. basf.com
Traditional chemical processes, including hydrogenation, often rely on large quantities of organic solvents. google.comgoogle.com These solvents contribute significantly to industrial waste, with estimates suggesting that solvents can account for over 70% of the waste in pharmaceutical production. scienceopen.com The principles of green chemistry advocate for the reduction or elimination of solvents wherever possible. scienceopen.commdpi.com
While established methods for rosin hydrogenation may use solvents like cyclohexane or mixtures of water and solvent oils, emerging research focuses on solvent-free alternatives. google.compatsnap.com Technologies such as mechanochemistry (solid-state reactions initiated by grinding) and gas-phase reactions represent promising solvent-less approaches. scienceopen.com Another method involves using heat and pressure to perform extractions without any solvents. yodabbadabba.com The application of these methodologies to the hydrogenation of rosin aims to create a more environmentally benign process by minimizing waste and avoiding the use of hazardous substances.
Table 3: Comparison of Solvent-Based vs. Green Hydrogenation Approaches
| Feature | Solvent-Based Hydrogenation | Solvent-Free Hydrogenation |
|---|---|---|
| Reaction Medium | Organic solvents (e.g., cyclohexane, tetrahydrofuran). google.com | No solvent or benign alternatives (e.g., water, supercritical fluids). |
| Environmental Impact | Generation of volatile organic compound (VOC) emissions and liquid waste. scienceopen.com | Significant reduction or elimination of waste streams. researchgate.net |
| Process Safety | Risks associated with flammable and toxic solvents. | Inherently safer process due to the absence of hazardous solvents. |
| Energy Consumption | Energy required for solvent heating, recovery, and distillation. | Potentially lower energy consumption by eliminating solvent-related steps. |
| Example Technologies | Catalytic hydrogenation in a solvent solution under pressure. google.compatsnap.com | Mechanochemistry, gas-phase reactions, reactions using only heat and pressure. scienceopen.comyodabbadabba.com |
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. researchgate.netasee.org This "cradle-to-gate" or "cradle-to-grave" analysis provides a quantitative basis for comparing different products and identifying opportunities for environmental improvement. americanchemistry.com The LCA process is governed by ISO 14040/14044 standards and involves four main phases: goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation. americanchemistry.comasee.org
LCAs have been specifically applied to pine chemicals derived from crude tall oil, including tall oil rosin (TOR). americanchemistry.com Such studies quantify the carbon and energy footprint associated with their production. americanchemistry.com The analysis is performed using specialized software like SimaPro® with data from databases such as Ecoinvent®. mdpi.com Common impact assessment methodologies include ReCiPe and TRACI. mdpi.com By applying LCA to this compound and its alternatives, manufacturers can make more informed decisions that support sustainability goals. basf.com
Table 4: Phases of a Life Cycle Assessment (LCA)
| Phase | Description | Example Application for Rosin Derivatives |
|---|---|---|
| 1. Goal and Scope Definition | Defines the purpose of the study, the functional unit, and the system boundaries. | To determine the cradle-to-gate carbon footprint for producing one metric ton of this compound. americanchemistry.com |
| 2. Life Cycle Inventory (LCI) | Involves data collection and quantification of all inputs (raw materials, energy) and outputs (emissions, waste) for each process within the system boundaries. researchgate.net | Quantifying the energy used and emissions released during the harvesting of pine resin, extraction of crude tall oil, and the hydrogenation process. americanchemistry.com |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluates the potential environmental impacts of the inputs and outputs identified in the LCI. asee.org | Calculating the global warming potential, water use, and resource depletion associated with the production process. entropyresins.com |
Advanced In-Situ and Operando Spectroscopic Techniques for Reaction and Material Monitoring
The study of this compound is increasingly benefiting from advanced spectroscopic techniques that allow for real-time observation of chemical processes as they occur. In-situ (in the original place) and operando (working) spectroscopy provide insights into reaction mechanisms, kinetics, and material transformations under actual process conditions. rsc.orgscispace.com These methods are crucial for understanding the complex chemistry of rosin modification and the performance of materials derived from it.
Operando analysis involves the simultaneous measurement of catalytic activity and spectroscopic characterization of the catalyst or reacting species. scispace.com This approach establishes direct relationships between the structural or electronic state of the material and its performance. rsc.org Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. FTIR provides information on the vibrational modes of molecules, making it ideal for tracking changes in functional groups, while Raman spectroscopy, a light-scattering technique, is highly sensitive to changes in chemical bonds and molecular structure. clairet.co.ukmdpi.com The combination of these techniques can offer a more complete picture of the chemical system. scispace.com
Real-Time Analysis of Hydrogenation Processes in Reactors
The catalytic hydrogenation of rosin is a critical process for improving its stability. Real-time monitoring of this reaction inside a reactor provides invaluable data for process optimization and control. Operando spectroscopy allows researchers to observe the reaction pathway, identify transient intermediates, and understand catalyst behavior under high-pressure and high-temperature conditions. bohrium.commt.com
In-situ FTIR spectroscopy is a prominent tool for monitoring hydrogenation reactions. clairet.co.uk By using probes, such as diamond-tipped Attenuated Total Reflectance (ATR) probes, spectra can be collected directly from the reaction mixture over time. clairet.co.uk This allows for the tracking of the disappearance of conjugated double bonds in resin acids like abietic acid and the formation of dihydroabietic and tetrahydroabietic acid species. dcu.iegoogle.com The change in intensity of specific infrared bands corresponding to these functional groups can be used to determine reaction kinetics. mt.com For instance, a patent from 1957 describes taking liquid samples periodically to follow the course of the reaction, noting a significant drop in dehydroabietic acid content and hydrogen absorption within minutes of starting the hydrogenation process. google.com Modern in-situ techniques automate this monitoring, providing continuous data.
Raman spectroscopy is also well-suited for monitoring hydrogenation, as it can effectively track the conversion of C=C double bonds. mdpi.com Its ability to be used with fiber-optic probes makes it adaptable for integration into high-pressure reactor systems. endress.com A key advantage of Raman is its low interference from water, making it suitable for various reaction media. azom.com
| Spectroscopic Technique | Principle | Information Obtained in Rosin Hydrogenation | Advantages for Reactor Monitoring |
|---|---|---|---|
| Operando FTIR | Infrared absorption by molecular vibrations | Changes in functional groups (e.g., C=C, COOH), concentration of reactants and products (abietic acid, dehydroabietic acid). clairet.co.ukgoogle.com | Provides detailed chemical information; well-established for reaction monitoring. clairet.co.uk |
| Operando Raman | Inelastic scattering of monochromatic light | Changes in chemical bonds (e.g., C=C vinyl bond stretch), quantification of monomer consumption. mdpi.comazom.com | Low interference from water; suitable for slurries and heterogeneous reactions; fiber-optic probe compatibility. clairet.co.ukazom.com |
Monitoring of Polymerization, Curing, and Degradation Reactions in Materials
This compound and its derivatives are often used in the formulation of polymers, adhesives, and coatings. mdpi.com Spectroscopic techniques are essential for monitoring the polymerization and curing processes of these materials in real-time, as well as for studying their degradation over time. researchgate.net
Raman spectroscopy is particularly effective for monitoring photopolymerization processes. mdpi.combruker.com It can track the changes in chemical bonds as liquid resin is converted into a solid polymer. For example, the decrease in the intensity of a peak corresponding to a monomer's C=C bond (e.g., at ~1640 cm⁻¹) can be monitored over time to determine the degree of cure. azom.combruker.com This non-destructive technique allows for repeated measurements on the same sample, providing insights into the evolving molecular composition and allowing for correlation with physical properties like glass transition temperature. mdpi.combruker.com
FTIR spectroscopy is also widely used to study polymerization and degradation. researchgate.netrsc.org Thermal degradation of polymers can be investigated by measuring the spectroscopic changes that occur at elevated temperatures. researchgate.net Changes in the infrared spectrum can indicate processes like oxidation or decomposition through the appearance or disappearance of characteristic bands. For materials based on rosin derivatives, this could involve monitoring the stability of the ester linkages or the alicyclic ring structure under thermal stress.
| Process | Monitoring Technique | Key Observable Changes | Significance |
|---|---|---|---|
| Polymerization/Curing | Real-Time Raman Spectroscopy | Decrease in intensity of monomer-specific peaks (e.g., C=C double bonds); changes in polymer backbone vibrations. azom.combruker.com | Allows for determination of reaction kinetics, degree of cure, and optimization of material properties. bruker.com |
| Polymerization/Curing | Real-Time FTIR Spectroscopy | Disappearance of reactive functional groups (e.g., epoxides, acrylates); formation of new bonds. rsc.org | Provides detailed information on the chemical reactions occurring during the curing process. |
| Degradation | FTIR Emission Spectroscopy | Appearance of oxidation products (e.g., carbonyls, hydroxyls); changes in the polymer backbone structure. researchgate.net | Helps in understanding degradation mechanisms and assessing the thermal stability of the material. |
Development of Novel Analytical Methods for Trace Analysis and Speciation
The complex nature of this compound, which is a mixture of various resin acid isomers and other minor components, presents significant analytical challenges. dcu.iedcu.ie The presence of trace-level impurities can affect the material's properties and performance. Therefore, the development of novel, highly sensitive, and selective analytical methods is crucial for comprehensive characterization, impurity profiling, and speciation (the determination of the specific chemical forms of an element or compound). researchgate.net
Hyphenated Techniques for Complex Mixture Deconvolution and Impurity Profiling
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures like this compound. ijour.netajpaonline.com These methods revolutionize impurity profiling by enabling not only the separation of individual components but also their structural identification. ijour.netajrconline.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of resin acids, though it often requires derivatization to make the acids volatile. dcu.ieusda.gov Advances in high-resolution GC-MS provide enhanced separation of closely eluting compounds and improved mass accuracy for precise identification. drawellanalytical.com GC coupled with tandem mass spectrometry (GC-MS/MS) further improves selectivity and sensitivity, allowing for the detection of trace impurities even in complex matrices by effectively eliminating interferences. researchgate.net
Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS) is another essential tool, particularly for less volatile or thermally sensitive compounds. ijsdr.org LC-MS provides molecular weight and structural information, which is critical for identifying unknown impurities. ijsdr.org The combination of LC with high-resolution mass spectrometry (e.g., Time-of-Flight, TOF) offers accurate mass measurements, enabling the determination of elemental compositions. researchgate.net Other hyphenated techniques like LC-NMR and LC-FTIR provide complementary structural information, aiding in the unambiguous identification of impurities. ajrconline.orgijfmr.com
| Hyphenated Technique | Separation Principle | Detection Principle | Application in Rosin Analysis |
|---|---|---|---|
| GC-MS / GC-MS/MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and semi-volatile resin acids and their isomers; impurity profiling. drawellanalytical.comcaf.ac.cnrsc.org |
| LC-MS / LC-MS/MS | Liquid Chromatography | Mass Spectrometry | Identification of non-volatile components, degradation products, and thermally labile compounds. ijour.netijsdr.org |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Provides detailed structural information for unambiguous identification of separated components. ajrconline.orgijfmr.com |
| LC-FTIR | Liquid Chromatography | Infrared Spectroscopy | Identifies functional groups of separated compounds, offering complementary structural data. ajrconline.orgijfmr.com |
Advanced Sample Preparation Methodologies for Challenging Matrices
Effective sample preparation is a critical prerequisite for accurate trace analysis. retsch.comagilent.com The goal is to isolate the analytes of interest from the bulk material (the matrix), remove interfering substances, and concentrate the analytes to a level detectable by the analytical instrument. retsch.com For this compound used in diverse applications like adhesives, inks, or polymers, the matrix can be complex and challenging.
Solid-Phase Extraction (SPE) is a widely used technique for cleanup and concentration. agilent.com It involves passing a liquid sample through a solid sorbent that selectively retains either the analytes or the interferences. The choice of sorbent is critical for achieving the desired separation. A newer technique, Enhanced Matrix Removal—Lipid (EMR—Lipid), uses a novel sorbent chemistry to selectively remove lipids and other hydrophobic matrix components, which can be beneficial when analyzing rosin derivatives in certain formulations. agilent.com
Other advanced methods include Solid-Phase Microextraction (SPME) and Thermal Separation Probe Gas Chromatography-Mass Spectrometry (TSP-GC/MS). retsch.commdpi.com SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. TSP-GC/MS is useful for materials that are difficult to dissolve, as it involves the thermal breakdown of the material directly in the GC inlet, allowing for the analysis of its components. mdpi.com
Machine Learning and Artificial Intelligence Applications in Rosin Research
Predictive Modeling of Material Performance and Formulation Optimization
The development of advanced materials from this compound hinges on the ability to precisely predict their performance characteristics within various formulations. Predictive modeling, utilizing machine learning and quantitative structure-property relationship (QSPR) models, is at the forefront of this endeavor. These computational tools can significantly reduce the time and resources allocated to traditional trial-and-error experimentation by establishing correlations between the molecular structure of this compound and its macroscopic properties.
The performance of this compound in applications such as adhesives is dictated by a complex interplay of factors including the degree of hydrogenation, the distribution of various resin acids (such as abietic acid, dehydroabietic acid, and their hydrogenated counterparts), and the presence of other chemical modifications. adhesivesmag.comspecialchem.com Predictive models are trained on datasets that encompass these structural and compositional variables, along with measured performance metrics like thermal stability, color, and adhesive properties (e.g., tack, peel, and shear strength). adhesivesmag.com
For instance, a QSPR model could be developed to predict the softening point of a this compound based on descriptors that quantify its molecular weight distribution and the extent of hydrogen saturation. Similarly, machine learning algorithms can be trained to forecast the performance of a hot-melt adhesive formulation by considering the properties of the this compound tackifier in conjunction with the other components of the adhesive, such as polymers and waxes. The integration of AI in adhesive formulation is a growing trend, with the potential to dramatically accelerate the development of new and improved products.
Below is an interactive data table illustrating the types of inputs and outputs that would be used in a predictive model for the performance of this compound in an adhesive formulation.
| Input Parameter | Data Type | Description | Example Value | Predicted Output |
| Degree of Hydrogenation | Percentage | The extent of saturation of the rosin acid molecules. | 75% | Tackiness |
| Abietic Acid Content | Percentage | The concentration of residual abietic acid. | < 5% | Thermal Stability |
| Molecular Weight | g/mol | The average molecular weight of the rosin derivative. | 450 | Viscosity |
| Polymer Type in Formulation | Categorical | The base polymer used in the adhesive blend. | Ethylene-vinyl acetate (B1210297) (EVA) | Peel Adhesion |
| Additive Concentration | Percentage | The amount of other additives, such as waxes or antioxidants. | 10% | Color Stability |
Optimization of Synthesis Parameters and Catalyst Design through AI
Traditional catalyst development for rosin hydrogenation has often relied on empirical methods, which can be both time-consuming and resource-intensive. arxiv.org AI can enhance this process by building predictive models from existing experimental and computational data. These models can then be used to screen potential catalyst candidates and suggest optimal synthesis parameters. For example, machine learning algorithms can be trained on data from various hydrogenation experiments to identify the catalyst compositions and process conditions that yield a desired degree of partial hydrogenation while minimizing unwanted side reactions.
Data Compilation: Gathering data from scientific literature, patents, and internal experiments on rosin hydrogenation. This data would include details on catalyst composition (e.g., metal type, support material), synthesis method, reaction conditions, and the resulting properties of the hydrogenated rosin.
Model Training: Using this data to train machine learning models that can predict the outcome of a hydrogenation reaction based on the input parameters.
Bayesian Optimization: Employing Bayesian optimization to intelligently explore the parameter space and identify the most promising conditions for achieving the target properties of the this compound.
Active Learning: Continuously refining the predictive models by incorporating new experimental data from reactions run under the AI-suggested conditions.
| Synthesis Parameter | Range of Values | Description | AI-Optimized Goal |
| Catalyst Type | Various metals and supports | The composition of the catalyst used for hydrogenation. | High selectivity for partial hydrogenation |
| Temperature | 100-300°C | The temperature at which the reaction is carried out. | Maximize reaction rate while maintaining selectivity |
| Hydrogen Pressure | 10-100 atm | The pressure of hydrogen gas in the reactor. | Achieve desired degree of hydrogenation efficiently |
| Reaction Time | 1-10 hours | The duration of the hydrogenation reaction. | Minimize reaction time to increase throughput |
| Solvent | Various options | The solvent used in the reaction medium. | Enhance catalyst activity and product solubility |
Data-Driven Discovery of New Rosin Derivatives
Beyond optimizing existing materials and processes, AI and data-driven approaches are paving the way for the discovery of entirely new rosin derivatives with novel or enhanced properties. Generative models, such as Generative Adversarial Networks (GANs), can be trained on existing chemical databases to "learn" the underlying rules of chemical structure and bonding. These models can then generate new, hypothetical molecular structures that are likely to be stable and synthesizable.
In the context of this compound, a generative model could be trained on a database of known rosin derivatives and other related molecules. The model could then be tasked with generating new molecular structures that are variations of this compound, for example, by suggesting novel esterifications or other functionalizations of the rosin acid backbone. These generated structures can then be screened computationally for desirable properties, such as improved thermal stability, enhanced adhesion to specific substrates, or greater compatibility with a particular polymer system.
The workflow for data-driven discovery of new rosin derivatives would typically involve:
Data Curation: Assembling a large and diverse dataset of known rosin derivatives and their properties from sources like PubChem and other chemical databases. nih.gov
Model Training: Training a generative model on this dataset to learn the chemical patterns and relationships.
De Novo Design: Using the trained model to generate a library of novel, hypothetical rosin derivatives.
In Silico Screening: Employing predictive models (such as those described in section 8.5.1) to screen the generated molecules for desired properties.
Synthesis and Validation: Synthesizing the most promising candidates in the laboratory to validate their predicted properties.
The following interactive table outlines a conceptual workflow for the data-driven discovery of new rosin derivatives based on this compound.
| Step | Description | AI/Computational Tool | Desired Outcome |
| 1. Data Collection | Aggregate data on known rosin derivatives and their properties. | Chemical databases (e.g., PubChem) | A comprehensive training dataset. |
| 2. Generative Modeling | Train a generative model to create new rosin-based molecular structures. | Generative Adversarial Networks (GANs) | A library of novel, synthesizable rosin derivatives. |
| 3. Property Prediction | Screen the generated molecules for desired performance characteristics. | QSPR and Machine Learning Models | A shortlist of candidate molecules with high predicted performance. |
| 4. Synthesis Prioritization | Rank the shortlisted candidates based on synthetic feasibility and predicted performance. | Retrosynthesis prediction algorithms | A prioritized list of molecules for experimental synthesis. |
| 5. Experimental Validation | Synthesize and test the top-ranked candidates to confirm their properties. | Laboratory experimentation | New, high-performance rosin derivatives. |
Conclusion and Future Research Perspectives on Partially Hydrogenated Rosin
Synthesis of Key Research Findings and Contributions to the Field
Partially hydrogenated rosin (B192284) has emerged as a significant modification of natural rosin, offering enhanced properties that have expanded its utility across numerous industrial sectors. Research has consistently demonstrated that the process of partial hydrogenation, which primarily involves the saturation of the conjugated double bonds within the abietic-type resin acids, leads to a product with superior stability, lighter color, and improved resistance to oxidation. unilongindustry.comindustrialchemicals.gov.au This transformation from crude rosin to its partially hydrogenated form has been a pivotal contribution to the field of natural resins, enabling its application in high-performance materials where the inherent instability of unmodified rosin would be prohibitive.
Key research findings have established that partially hydrogenated rosin exhibits excellent thermal stability, making it a valuable component in hot-melt adhesives and soldering fluxes. openpr.com Its improved color stability is a significant advantage in the manufacturing of coatings, inks, and cosmetics, where aesthetic properties are crucial. openpr.com Furthermore, studies have highlighted its role as an effective tackifier and plasticizer in the rubber and adhesive industries, enhancing the performance and longevity of these products. unilongindustry.com The compatibility of this compound with a wide array of polymers has also been a central finding, allowing for its integration into diverse formulations.
The primary chemical transformation during partial hydrogenation involves the conversion of abietic acid and its isomers into various dihydroabietic and tetrahydroabietic acids. researchgate.net The extent of this conversion can be controlled to tailor the final properties of the resin, a finding that has been instrumental in optimizing its performance for specific applications. rsc.org This ability to fine-tune the chemical structure and, consequently, the physical properties represents a significant advancement in the utilization of this bio-based raw material.
The contributions of this compound to the field of materials science are substantial. It provides a renewable and more sustainable alternative to petroleum-based resins in many applications, aligning with the growing demand for environmentally friendly materials. datainsightsmarket.comnih.gov Its use in the food industry, for example as a glazing agent or in chewing gum bases, underscores its acceptance and utility in consumer products. unilongindustry.com In essence, the body of research on this compound has successfully demonstrated its transformation from a basic natural resin into a versatile and high-performing chemical additive.
Identification of Critical Knowledge Gaps and Unresolved Research Questions
Despite the significant progress in understanding and utilizing this compound, several critical knowledge gaps and unresolved research questions remain. A deeper and more systematic understanding of the structure-property relationships is needed. While it is known that the degree of hydrogenation affects stability and color, a comprehensive mapping of how varying levels of specific dihydroabietic and tetrahydroabietic acids influence performance characteristics such as adhesion, cohesion, and compatibility with modern polymers is not yet fully established.
The long-term degradation pathways of this compound in different application environments also present a significant area for investigation. Current research has focused on its improved stability, but a detailed understanding of its aging mechanisms, potential degradation products, and the environmental fate of these products is lacking. This knowledge is crucial for predicting the long-term performance and environmental impact of products containing this modified resin.
Furthermore, while the kinetics of rosin hydrogenation have been studied with certain catalysts, there is a need for broader research into the influence of a wider range of catalytic systems. researchgate.net Unresolved questions include how different catalysts and process conditions affect the isomeric distribution of the resulting hydrogenated resin acids and how these variations translate to performance differences. The development of more efficient, selective, and reusable catalysts for the hydrogenation process also remains an open research challenge.
The biocompatibility and toxicological profile of various grades of this compound require more in-depth investigation. While it is used in some food-contact and cosmetic applications, a more thorough understanding of its interaction with biological systems would be necessary to expand its use in more advanced biomedical applications. Key questions include the potential for leaching of residual unhydrogenated components and the long-term biocompatibility of its degradation products.
Finally, the full scope of potential modifications to this compound is yet to be explored. Research into the further functionalization of the remaining carboxylic acid group or other reactive sites could unlock a new generation of rosin-based materials with novel properties and applications.
Prospective Research Trajectories and Interdisciplinary Opportunities for this compound Studies
The future of this compound research is poised for exciting advancements, with numerous prospective trajectories and interdisciplinary opportunities. A significant area of future research will likely focus on its role in the development of sustainable and bio-based materials. As industries continue to shift away from petroleum-derived products, this compound stands out as a versatile and renewable building block for new polymers and composites. mdpi.commdpi.com
One of the most promising interdisciplinary opportunities lies at the intersection of materials science and biomedical engineering. Further investigation into the biocompatibility and biodegradability of highly purified grades of hydrogenated rosin could pave the way for its use in drug delivery systems, medical adhesives, and tissue engineering scaffolds. researchgate.net Collaboration between polymer chemists and biomedical researchers will be crucial to tailor the properties of hydrogenated rosin derivatives for these sensitive applications.
The unique chemical structure of this compound, with its rigid, hydrogenated phenanthrene (B1679779) ring, presents opportunities for its use in advanced electronic materials. Research could explore its potential as a bio-based dielectric material, an encapsulant for electronic components, or a precursor for carbon materials. This would require collaboration between organic chemists and electrical engineers to synthesize and characterize rosin-based materials with the desired electronic properties.
Another prospective research trajectory involves the development of "smart" materials based on this compound. By incorporating responsive functional groups, it may be possible to create rosin-based polymers that respond to external stimuli such as light, temperature, or pH. Such materials could find applications in sensors, self-healing coatings, and controlled-release systems.
Q & A
Q. What are the optimal hydrogenation conditions for synthesizing partially hydrogenated rosin with controlled saturation levels?
Methodological Answer: To determine optimal conditions, design a factorial experiment varying hydrogen pressure (5–15 bar), temperature (150–250°C), catalyst type (e.g., palladium, nickel), and reaction time (2–12 hours). Monitor saturation levels using iodine value (IV) measurements and Fourier-transform infrared spectroscopy (FTIR) to track C=C bond reduction . Validate reproducibility via triplicate trials and statistical analysis (ANOVA) to identify significant variables. Reference industrial protocols in elastomer applications for baseline parameters .
Q. How can researchers characterize the thermal stability of this compound for polymer applications?
Methodological Answer: Use differential scanning calorimetry (DSC) to measure glass transition temperature (Tg) and thermal degradation onset. Compare results with non-hydrogenated rosin to quantify stability improvements. Pair with thermogravimetric analysis (TGA) to assess mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere). Document discrepancies in degradation kinetics across studies by replicating prior methods and adjusting for variables like sample purity .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify residual unsaturated bonds and quantify hydrogenation efficiency. Cross-validate with gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis. For surface characterization, use X-ray photoelectron spectroscopy (XPS) to detect oxidation states of carbon .
Advanced Research Questions
Q. How do catalytic mechanisms differ in partial hydrogenation of rosin when transitioning from batch to continuous-flow reactors?
Methodological Answer: Design a comparative study using fixed-bed reactors versus traditional batch systems. Monitor catalyst deactivation rates via inductively coupled plasma (ICP) analysis of metal leaching. Optimize flow rates and residence times using computational fluid dynamics (CFD) modeling. Evaluate selectivity toward dihydroabietic acid using high-performance liquid chromatography (HPLC) .
Q. What experimental strategies resolve contradictions in reported solubility parameters of this compound across solvents?
Methodological Answer: Apply Hansen solubility parameter (HSP) theory with turbidimetry titration to map solubility boundaries. Test discrepancies by replicating conflicting studies under controlled humidity/temperature. Use molecular dynamics (MD) simulations to model solvent-polymer interactions and identify outliers in experimental protocols .
Q. How can researchers isolate and quantify trace oxidation products in aged this compound samples?
Methodological Answer: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) for polar oxidation byproducts (e.g., hydroxy acids). Accelerate aging via UV exposure (ASTM G154) and compare with natural aging samples. Use principal component analysis (PCA) to distinguish degradation pathways .
Q. What role does crystallinity play in the adhesive performance of this compound-based composites?
Methodological Answer: Synthesize composites with varying rosin-to-polymer ratios and analyze crystallinity via X-ray diffraction (XRD). Correlate with peel strength (ASTM D1876) and tack measurements (Probe Tack Test, ASTM D6195). Conduct finite element analysis (FEA) to model stress distribution at crystalline-amorphous interfaces .
Data Contradiction & Synthesis
Q. How should researchers address conflicting data on the environmental persistence of this compound in soil matrices?
Methodological Answer: Replicate prior studies under standardized OECD 307 guidelines to control for variables like soil pH, organic matter content, and microbial activity. Use isotope-labeled rosin (¹³C) to track biodegradation via accelerator mass spectrometry (AMS). Perform meta-analysis of existing literature to identify methodological biases (e.g., extraction efficiency variations) .
Ethical & Feasibility Considerations
Q. What safeguards ensure ethical sourcing of rosin feedstocks for hydrogenation studies?
Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to audit suppliers via third-party certifications (e.g., FSC for forestry products). Document feedstock provenance using blockchain-based traceability systems. Compare environmental impacts via life cycle assessment (LCA) across sourcing regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
